1-Chloro-4-methoxyphthalazine
Description
Properties
IUPAC Name |
1-chloro-4-methoxyphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-7-5-3-2-4-6(7)8(10)11-12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYZIDACSVOFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423292 | |
| Record name | 1-Chloro-4-methoxy-phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-71-2 | |
| Record name | 1-Chloro-4-methoxy-phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-Chloro-4-methoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-4-methoxyphthalazine (CAS Number: 19064-71-2), a heterocyclic compound belonging to the phthalazine class of molecules. Phthalazine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document consolidates available data on the chemical and physical properties of this compound, outlines a general synthetic methodology, and explores its potential biological significance by drawing parallels with structurally related analogs. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
Precise experimental data for the physical properties of this compound are not extensively documented in publicly available literature. The following table summarizes its key chemical identifiers and known properties.
| Property | Value | Source |
| CAS Number | 19064-71-2 | - |
| Molecular Formula | C₉H₇ClN₂O | - |
| Molecular Weight | 194.62 g/mol | - |
| IUPAC Name | This compound | - |
| Canonical SMILES | COC1=C2C=CC=CC2=C(Cl)N=N1 | - |
| Physical Description | Solid (inferred) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in acetone and chloroform (inferred from related compounds) | [1] |
Synthesis and Experimental Protocols
A plausible synthetic route would involve the reaction of a phthalazinone precursor with a chlorinating agent, followed by nucleophilic substitution with a methoxide source.
General Synthetic Workflow:
The following diagram illustrates a representative synthetic pathway for 1,4-disubstituted phthalazines, which could be adapted for this compound.
Caption: General synthetic workflow for 1,4-disubstituted phthalazines.
Methodology for a Related Compound (1-chloro-4-(4-phenoxyphenyl)phthalazine):
A study by Sayed et al. outlines the synthesis of 1-chloro-4-(4-phenoxyphenyl)phthalazine, which provides a valuable reference. The key steps are:
-
Formation of the Phthalazinone: Reaction of the corresponding 2-aroylbenzoic acid with hydrazine hydrate in refluxing ethanol.
-
Chlorination: Treatment of the resulting phthalazinone with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield the 1-chlorophthalazine derivative.
To synthesize this compound, a similar approach could be envisioned, starting from a phthalazinone precursor which is then chlorinated. The subsequent step would involve a nucleophilic substitution reaction with sodium methoxide to introduce the methoxy group at the 4-position.
Biological Activity and Therapeutic Potential
While there is a lack of specific biological data for this compound, the broader class of phthalazine derivatives has been extensively investigated for its therapeutic potential, particularly in oncology.
Anticancer Activity of Phthalazine Derivatives:
Numerous studies have demonstrated the potent antitumor activity of phthalazine-based compounds.[2][3][4][5] These derivatives have been shown to exert their effects through various mechanisms of action, including:
-
Enzyme Inhibition: A notable target for phthalazine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth and metastasis.
-
Induction of Apoptosis: Some phthalazine compounds have been shown to induce programmed cell death in cancer cells.[2]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another mechanism by which certain phthalazine derivatives exhibit their anticancer effects.[2]
Derivatives of 1-chlorophthalazine are frequently used as reactive intermediates to create a wide array of biologically active molecules. For instance, a series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines were synthesized and showed significant in vitro activity against different cancer cell lines.[6]
Given the established anticancer potential of the phthalazine scaffold, it is plausible that this compound could serve as a valuable building block or possess intrinsic biological activity. Further investigation is warranted to explore its cytotoxic and mechanistic properties.
Other Potential Biological Activities:
Beyond cancer, phthalazine derivatives have been reported to exhibit a wide range of pharmacological effects, including:
Signaling Pathway Involvement (Inferred from Analogs)
Direct evidence of this compound's interaction with specific signaling pathways is not available. However, based on the activity of related phthalazine compounds, particularly in the context of cancer, the VEGFR-2 signaling pathway is a probable target.
VEGFR-2 Signaling Pathway in Angiogenesis:
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
This pathway is initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers a signaling cascade that ultimately promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis). Many phthalazine-based anticancer agents, such as vatalanib, function by inhibiting the tyrosine kinase activity of VEGFR-2, thereby blocking this signaling cascade and inhibiting angiogenesis.[3]
Conclusion
This compound is a phthalazine derivative with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is limited, the well-documented and diverse biological activities of the phthalazine scaffold, particularly as anticancer agents targeting pathways like VEGFR-2 signaling, suggest that this compound could be a valuable synthetic intermediate or a lead compound for the development of novel therapeutics. This guide provides a starting point for researchers by summarizing the available information and highlighting areas where further experimental work is needed to fully characterize its properties and potential applications.
References
- 1. 1-Chloro-4-methylphthalazine | 19064-68-7 [amp.chemicalbook.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Reactions of 1-Chloro-4-methoxyphthalazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and primary reactions of 1-Chloro-4-methoxyphthalazine, a key intermediate in the development of novel heterocyclic compounds with potential therapeutic applications. The document details synthetic pathways, experimental protocols, and the scope of its reactivity, with a focus on nucleophilic substitution reactions.
Synthesis of this compound
The most established and practical synthesis of this compound proceeds via a two-step sequence starting from a suitable phthalic acid derivative. The general strategy involves the formation of the phthalazinone core followed by chlorination. A common approach is the reaction of 3-methoxyphthalic anhydride with hydrazine to form 4-methoxyphthalazin-1(2H)-one, which is subsequently chlorinated using an agent such as phosphorus oxychloride (POCl₃).
Alternatively, selective methoxylation of the more reactive chlorine atom in 1,4-dichlorophthalazine with sodium methoxide can also yield the target compound. The electron-withdrawing nature of the phthalazine ring system activates the chlorine atoms towards nucleophilic aromatic substitution.
Caption: Synthetic routes to this compound.
Experimental Protocols
Method 1: Synthesis of 4-Methoxyphthalazin-1(2H)-one and subsequent chlorination
Step 1: Synthesis of 4-Methoxyphthalazin-1(2H)-one
A mixture of 3-methoxyphthalic anhydride (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is heated at reflux for 4-6 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 4-methoxyphthalazin-1(2H)-one.
Step 2: Synthesis of this compound
4-Methoxyphthalazin-1(2H)-one (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq). The mixture is heated at reflux for 2-4 hours. After completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol yields pure this compound.
| Step | Reactants | Reagents/Solvents | Typical Conditions | Typical Yield |
| 1 | 3-Methoxyphthalic Anhydride, Hydrazine Hydrate | Ethanol | Reflux, 4-6 h | 85-95% |
| 2 | 4-Methoxyphthalazin-1(2H)-one | Phosphorus Oxychloride (POCl₃) | Reflux, 2-4 h | 70-85% |
Method 2: Selective Monomethoxylation of 1,4-Dichlorophthalazine
To a solution of 1,4-dichlorophthalazine (1.0 eq) in dry methanol at 0°C, a solution of sodium methoxide (1.0-1.1 eq) in methanol is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then evaporated, and the residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound.
| Reactants | Reagents/Solvents | Typical Conditions | Typical Yield |
| 1,4-Dichlorophthalazine, Sodium Methoxide | Methanol | 0°C to rt, 12-24 h | 60-75% |
Reactions of this compound
The chlorine atom at the 1-position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of functional groups, making it a versatile building block in medicinal chemistry.
Caption: Nucleophilic substitution reactions of this compound.
Nucleophilic Substitution with Amines
This compound readily reacts with primary and secondary amines to afford the corresponding 1-amino-4-methoxyphthalazine derivatives. These reactions are typically carried out by heating the reactants in a suitable solvent, often in the presence of a base to neutralize the HCl generated.
General Experimental Protocol:
A mixture of this compound (1.0 eq), the desired amine (1.2-2.0 eq), and a base such as triethylamine or potassium carbonate in a solvent like ethanol, isopropanol, or DMF is heated at reflux for 6-24 hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
| Nucleophile | Solvent | Base | Typical Conditions | Typical Yield |
| Primary/Secondary Amine | Ethanol/Isopropanol/DMF | Triethylamine/K₂CO₃ | Reflux, 6-24 h | 60-90% |
Nucleophilic Substitution with Thiols
The reaction with thiols proceeds smoothly to yield 1-thioether-4-methoxyphthalazines. These reactions are generally performed in the presence of a base to generate the more nucleophilic thiolate anion.
General Experimental Protocol:
To a solution of the thiol (1.1 eq) in a solvent such as ethanol or DMF, a base like sodium ethoxide or sodium hydride is added. This compound (1.0 eq) is then added, and the mixture is stirred at room temperature or heated to reflux for 2-12 hours. The product is isolated by precipitation upon addition of water or by extraction.
| Nucleophile | Solvent | Base | Typical Conditions | Typical Yield |
| Thiol | Ethanol/DMF | Sodium Ethoxide/NaH | rt to Reflux, 2-12 h | 70-95% |
Nucleophilic Substitution with Alkoxides
Further substitution of the chloro group with another alkoxide leads to the formation of symmetrical or unsymmetrical 1,4-dialkoxyphthalazines. The Williamson ether synthesis conditions are generally applicable here.
General Experimental Protocol:
The alkoxide is prepared by reacting the corresponding alcohol with a strong base like sodium hydride in a dry aprotic solvent such as THF or DMF. This compound (1.0 eq) is then added, and the reaction is stirred at room temperature or heated for 4-16 hours. Workup involves quenching with water and extraction of the product.
| Nucleophile | Solvent | Base | Typical Conditions | Typical Yield |
| Alkoxide | THF/DMF | Sodium Hydride (NaH) | rt to Heat, 4-16 h | 65-85% |
Conclusion
This compound serves as a valuable and reactive intermediate for the synthesis of a diverse array of substituted phthalazine derivatives. Its straightforward synthesis and the high reactivity of the 1-chloro position towards nucleophilic substitution make it an important scaffold in the design and development of new chemical entities with potential biological activities. The experimental procedures outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block.
A Technical Guide to the Spectroscopic Analysis of 1-Chloro-4-methoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure and properties of 1-Chloro-4-methoxyphthalazine. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document presents expected values derived from spectral data of analogous phthalazine derivatives and foundational spectroscopic principles. Detailed experimental protocols for each analytical method are also provided to aid in the acquisition of empirical data.
Data Presentation
The following tables summarize the anticipated spectroscopic data for this compound. These values are illustrative and should be confirmed by experimental analysis.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Expected Chemical Shifts in ppm) | ¹³C NMR (Expected Chemical Shifts in ppm) |
| Chemical Shift (δ) | Assignment |
| ~ 4.1 | Singlet, 3H (-OCH₃) |
| ~ 7.8 - 8.5 | Multiplet, 4H (Aromatic protons) |
Note: Expected shifts are relative to a standard reference (e.g., TMS at 0 ppm) and can vary based on the solvent used.
Table 2: Infrared (IR) Spectroscopy Data
| Expected Vibrational Frequency (cm⁻¹) | Functional Group Assignment |
| ~ 3050 - 3100 | Aromatic C-H stretch |
| ~ 2850 - 2960 | Aliphatic C-H stretch (-OCH₃) |
| ~ 1580 - 1620 | C=N stretch (phthalazine ring) |
| ~ 1450 - 1550 | Aromatic C=C stretch |
| ~ 1250 - 1300 | C-O stretch (aryl ether) |
| ~ 1000 - 1100 | C-Cl stretch |
Table 3: Mass Spectrometry (MS) Data
| m/z (Mass-to-Charge Ratio) | Assignment |
| ~ 194/196 | Molecular Ion Peak [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| ~ 179/181 | [M - CH₃]⁺ |
| ~ 151/153 | [M - CO - H]⁺ or [M - CH₃ - CO]⁺ |
Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Expected λmax (nm) | Electronic Transition |
| ~ 220 - 240 | π → π |
| ~ 280 - 320 | n → π |
Note: The solvent can influence the exact position of the absorption maxima.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:
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Accurately weigh 5-10 mg of this compound.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
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Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Data Acquisition:
-
¹H NMR:
-
Insert the sample into the NMR probe and allow it to equilibrate to the magnet's temperature.
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Perform shimming to optimize the magnetic field homogeneity.
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR:
-
Use the same sample and shimming.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
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Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet in the sample holder.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to specific functional groups.
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3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Sample Preparation:
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For ESI-MS, prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For EI-MS, the sample is typically introduced directly or via a gas chromatograph.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
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Analyze the isotopic pattern, particularly the M/M+2 peaks characteristic of a chlorine-containing compound.
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Identify major fragment ions to gain further structural information.
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4. Ultraviolet-Visible (UV-Vis) Spectroscopy
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Objective: To study the electronic transitions within the molecule.
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Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Fill a quartz cuvette with the solvent to be used as a blank.
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Fill a second quartz cuvette with the sample solution.
-
-
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette.
-
Scan the sample over a wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
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Correlate the absorption bands with the electronic transitions (π → π, n → π) of the chromophores in the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
An In-depth Technical Guide on 1-Chloro-4-methoxyphthalazine Derivatives and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-chloro-4-methoxyphthalazine derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug discovery, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways.
Introduction
Phthalazine derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, derivatives of the this compound core structure have emerged as promising candidates for the development of novel therapeutic agents, particularly in the realm of oncology. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways. This guide will delve into the synthesis of these compounds, present their biological data in a structured format, and provide detailed experimental methodologies to facilitate further research and development.
Synthesis of this compound and Its Derivatives
The synthesis of this compound derivatives typically commences with the preparation of a key intermediate, 1,4-dichlorophthalazine. This intermediate can be synthesized from phthalic anhydride through a multi-step process. Subsequently, selective nucleophilic substitution reactions are employed to introduce the methoxy group at the 4-position, followed by the introduction of various substituents at the 1-position to generate a library of derivatives.
Synthesis of 1,4-Dichlorophthalazine
A common route to 1,4-dichlorophthalazine starts from phthalic anhydride. The process generally involves the reaction of phthalic anhydride with hydrazine to form phthalazin-1,4-dione, which is then chlorinated.
Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine
-
Step 1: Synthesis of Phthalazin-1,4-dione. Phthalic anhydride is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, under reflux to yield phthalazin-1,4-dione.
-
Step 2: Chlorination of Phthalazin-1,4-dione. Phthalazin-1,4-dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅), to afford 1,4-dichlorophthalazine. The reaction is typically carried out at elevated temperatures.
Synthesis of this compound
The selective introduction of a methoxy group at the 4-position of 1,4-dichlorophthalazine can be achieved by nucleophilic substitution using sodium methoxide.
Experimental Protocol: Synthesis of this compound
-
To a solution of 1,4-dichlorophthalazine in a suitable anhydrous solvent, such as methanol or tetrahydrofuran (THF), is added a solution of sodium methoxide in methanol.
-
The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as crystallization or column chromatography.
Synthesis of this compound Derivatives
The chlorine atom at the 1-position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This is a key step in creating a library of derivatives for biological screening.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
This compound is dissolved in an appropriate solvent (e.g., ethanol, dioxane, or dimethylformamide).
-
A nucleophile (e.g., an amine, thiol, or alcohol) and, if necessary, a base (e.g., triethylamine or potassium carbonate) are added to the solution.
-
The reaction mixture is heated under reflux for a specified period, with reaction progress monitored by TLC.
-
After completion, the mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
dot
Caption: General workflow for the synthesis and screening of this compound derivatives.
Biological Activity of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. Their activity is often attributed to the inhibition of receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis.
Anticancer Activity
The cytotoxic effects of these derivatives are typically evaluated against a panel of human cancer cell lines using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Anticancer Activity of Selected Phthalazine Derivatives
| Compound ID | Substitution at C1 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | -NH-(4-chlorophenyl) | HCT-116 (Colon) | 6.04 ± 0.30 | [1] |
| MCF-7 (Breast) | 8.8 ± 0.45 | [1] | ||
| Derivative B | -NH-(3-chloro-4-fluorophenyl) | HCT-116 (Colon) | 13.22 ± 0.22 | [1] |
| MCF-7 (Breast) | 17.9 ± 0.50 | [1] | ||
| Derivative C | -S-(4-methylphenyl) | HepG2 (Liver) | 0.18 | [2] |
| MCF-7 (Breast) | 0.15 | [2] | ||
| Derivative D | -S-(4-chlorophenyl) | HepG2 (Liver) | 0.09 | [2] |
| MCF-7 (Breast) | 0.12 | [2] | ||
| Sorafenib | (Reference Drug) | HCT-116 (Colon) | 5.47 ± 0.3 | [1] |
| MCF-7 (Breast) | 7.26 ± 0.3 | [1] |
Note: The table presents a selection of data for structurally related phthalazine derivatives to illustrate the potential potency. Specific data for this compound derivatives needs to be generated through dedicated studies.
Mechanism of Action: Kinase Inhibition
Many phthalazine derivatives exert their anticancer effects by inhibiting key enzymes in cellular signaling pathways, particularly VEGFR-2 and EGFR.
Table 2: Kinase Inhibitory Activity of Selected Phthalazine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Derivative E | VEGFR-2 | 0.11 ± 0.01 | [1] |
| Derivative F | VEGFR-2 | 0.31 ± 0.03 | [1] |
| Derivative G | VEGFR-2 | 0.148 | [2] |
| Derivative H | VEGFR-2 | 0.196 | [2] |
| Sorafenib | VEGFR-2 | 0.1 ± 0.02 | [1] |
Note: The table showcases the kinase inhibitory potential of related phthalazine compounds. The specific inhibitory activity of this compound derivatives would require experimental determination.
Key Signaling Pathways
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival.
dot
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Overexpression or mutations of EGFR are common in various cancers, making it an attractive target for cancer therapy.
dot
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Experimental Protocols for Biological Assays
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and a reference drug (e.g., Sorafenib) for a specified incubation period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the compound concentration.
References
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-Chloro-4-methoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
The phthalazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Among its derivatives, 1-chloro-4-substituted-phthalazines serve as crucial intermediates, offering a reactive handle for the synthesis of diverse compound libraries. This technical guide focuses on the medicinal chemistry applications of 1-Chloro-4-methoxyphthalazine, a key building block for the development of novel therapeutics, particularly in the realm of oncology. Leveraging insights from closely related analogs, this document provides a comprehensive overview of its synthetic utility, biological activities, and the experimental protocols to harness its potential.
The 1-Chloro-4-substituted-phthalazine Core: A Gateway to Diverse Functionality
The 1-chloro-4-substituted-phthalazine framework is a highly attractive starting point in drug discovery due to the reactivity of the chlorine atom at the 1-position. This atom is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of chemical moieties. This versatility has been exploited to generate numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The methoxy group at the 4-position of the title compound, this compound, can further modulate the electronic properties and bioavailability of the resulting molecules, making it an intriguing subject for medicinal chemistry exploration.
Synthesis of the 1-Chloro-4-substituted-phthalazine Scaffold
The synthesis of the 1-chloro-4-substituted-phthalazine core typically begins with readily available starting materials like phthalic anhydride. A general synthetic pathway involves the reaction of phthalic anhydride with a suitable reagent to introduce the desired substituent at the 4-position, followed by cyclization with hydrazine and subsequent chlorination.
A plausible synthetic route to this compound and its analogs is depicted in the workflow below. This multi-step process is adaptable for the generation of various 4-substituted derivatives.
Caption: General synthetic workflow for 1-Chloro-4-substituted-phthalazines.
Experimental Protocol: Synthesis of 1-Chloro-4-(4-phenoxyphenyl)phthalazine (An Analogous Procedure)
This protocol, adapted from the synthesis of a closely related analog, illustrates the key chemical transformations.
-
Synthesis of 4-(4-phenoxyphenyl)phthalazin-1(2H)-one: A mixture of 2-(4-phenoxybenzoyl)benzoic acid (0.01 mol) and hydrazine hydrate (0.01 mol) in absolute ethanol (15 ml) is refluxed for 4 hours. After cooling, the precipitated solid is filtered and crystallized from ethanol.
-
Synthesis of 1-Chloro-4-(4-phenoxyphenyl)phthalazine: The 4-(4-phenoxyphenyl)phthalazin-1(2H)-one (0.01 mol) is treated with a mixture of phosphorus oxychloride and phosphorus pentachloride. The reaction mixture is heated, and upon completion, the product is isolated and purified.
Chemical Reactivity and Derivatization
The chlorine atom at the 1-position of this compound is the focal point for derivatization. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, hydrazines, thiols, and active methylene compounds. This reactivity allows for the construction of a diverse range of heterocyclic systems.
1-Chloro-4-methoxyphthalazine: A Versatile Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-methoxyphthalazine has emerged as a valuable and highly reactive building block in the field of organic synthesis. Its unique structural features, particularly the presence of a reactive chlorine atom at the C1 position activated by the adjacent nitrogen atom and the methoxy group at the C4 position, make it a versatile precursor for the synthesis of a wide array of functionalized phthalazine derivatives. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its applications in the construction of complex heterocyclic systems, including those with significant potential in medicinal chemistry. Detailed experimental protocols for key reactions, quantitative data on reaction yields, and visualizations of reaction pathways are presented to facilitate its use in a research and development setting.
Introduction
Phthalazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Molecules incorporating the phthalazine scaffold have demonstrated efficacy as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents. The functionalization of the phthalazine core is crucial for modulating its biological activity, and the use of strategically substituted precursors is a key aspect of synthetic design.
This compound serves as an excellent electrophilic partner in a variety of chemical transformations. The chlorine atom at the 1-position is susceptible to nucleophilic displacement, providing a straightforward entry to a range of 1-substituted phthalazine derivatives. Furthermore, the phthalazine ring system can participate in transition metal-catalyzed cross-coupling reactions, although this application is less explored for this specific derivative. This guide will delve into the synthesis of this compound and its utility in nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step sequence starting from a readily available precursor, 4-methoxyphthalazin-1(2H)-one. The phthalazinone is then subjected to a chlorination reaction to yield the desired product.
Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of analogous 1-chlorophthalazine derivatives.
Materials:
-
4-Methoxyphthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional)
-
Dry benzene or toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or chloroform for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
A mixture of 4-methoxyphthalazin-1(2H)-one (1.0 eq.) and phosphorus oxychloride (5-10 eq.) is placed in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.
-
Optionally, phosphorus pentachloride (1.1 eq.) can be added to the mixture.
-
The reaction mixture is heated under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The aqueous layer is extracted with dichloromethane or chloroform (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Reactivity and Applications in Organic Synthesis
This compound is a versatile intermediate that primarily undergoes nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the phthalazine nitrogen atoms makes the C1 position electron-deficient and thus susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution Reactions
The chlorine atom at the 1-position can be readily displaced by various nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon.
Figure 2: Overview of nucleophilic substitution reactions.
This compound reacts with a variety of nitrogen-based nucleophiles to form 1-amino, 1-hydrazinyl, and other N-substituted phthalazine derivatives. These products are valuable precursors for the synthesis of fused heterocyclic systems like triazolophthalazines and tetrazolophthalazines.
Table 1: Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |
| Ammonia | Ammonium acetate, heat | 1-Amino-4-methoxyphthalazine | 79 | |
| Hydrazine hydrate | Ethanol, reflux | 1-Hydrazinyl-4-methoxyphthalazine | - | |
| Amines (e.g., anilines) | Isopropanol, 50 °C | 1-Anilino-4-methoxyphthalazine derivatives | - | |
| Thiosemicarbazide | Ethanol, reflux | 1-(Thiosemicarbazido)-4-methoxyphthalazine | - |
Reaction with oxygen nucleophiles, such as alkoxides and phenoxides, provides a route to 1-alkoxy and 1-aryloxy phthalazine derivatives.
Table 2: Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |
| Methoxide | Sodium methoxide, methanol, reflux | 1,4-Dimethoxyphthalazine | - |
Sulfur nucleophiles readily displace the chlorine atom to afford 1-thioether and related derivatives. These compounds can be further elaborated into other sulfur-containing heterocycles.
Table 3: Reactions with Sulfur Nucleophiles
| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |
| Thiourea | Sodium ethoxide, ethanol, reflux | 4-Methoxyphthalazine-1-thiol | - | |
| Thiophenols | K₂CO₃ | 1-(Thiophenyl)-4-methoxyphthalazine derivatives | - |
Carbon nucleophiles, such as active methylene compounds, can be used to form new carbon-carbon bonds at the 1-position of the phthalazine ring.
Table 4: Reactions with Carbon Nucleophiles
| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |
| Malononitrile | - | 2-(4-Methoxyphthalazin-1-yl)malononitrile | - | |
| Ethyl cyanoacetate | - | Ethyl 2-cyano-2-(4-methoxyphthalazin-1-yl)acetate | - |
Palladium-Catalyzed Cross-Coupling Reactions
While less documented for this compound specifically, other chloro-heterocycles readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions represent a powerful strategy for the introduction of aryl, heteroaryl, alkyl, and alkynyl substituents. Given the reactivity of the C-Cl bond in this compound, it is a promising substrate for such transformations.
Figure 3: Plausible palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction would enable the introduction of a wide variety of aryl and vinyl groups at the 1-position of the phthalazine core.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This would provide an alternative and often more general method for the synthesis of 1-amino-4-methoxyphthalazine derivatives compared to direct nucleophilic substitution, especially with less nucleophilic amines.
The Sonogashira coupling reaction between a terminal alkyne and an aryl or vinyl halide offers a direct route to 1-alkynylphthalazines. These products are valuable intermediates for further transformations, such as the synthesis of more complex heterocyclic systems.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of functionalized phthalazine derivatives. Its reactivity is dominated by nucleophilic substitution at the C1 position, providing straightforward access to compounds with novel carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. While the application of modern palladium-catalyzed cross-coupling reactions to this specific substrate is an area that warrants further exploration, the general reactivity of chloro-heterocycles suggests that this compound is a promising candidate for such transformations. The synthetic utility and the biological relevance of the resulting phthalazine derivatives make this compound a valuable tool for organic and medicinal chemists.
The Synthesis of 1-Chloro-4-methoxyphthalazine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed literature review of the synthesis of 1-Chloro-4-methoxyphthalazine, a key intermediate in the development of various pharmacologically active compounds. This document outlines the primary synthetic route, presents quantitative data from analogous reactions, and offers a detailed experimental protocol.
Introduction
This compound (CAS No. 19064-71-2) is a heterocyclic building block of significant interest in medicinal chemistry. Its reactive chlorine atom at the 1-position allows for facile nucleophilic substitution, making it a versatile precursor for the synthesis of a wide array of substituted phthalazine derivatives. These derivatives have been investigated for various therapeutic applications, leveraging the privileged phthalazine scaffold. This guide focuses on the most common and direct method for the preparation of this compound: the chlorination of its corresponding phthalazinone precursor.
Core Synthetic Pathway
The principal and most widely employed method for the synthesis of this compound involves the conversion of 4-methoxyphthalazin-1(2H)-one using a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. The reaction proceeds via the conversion of the lactam functionality in the phthalazinone to a chloro-substituted aromatic phthalazine ring.
The overall synthetic transformation is depicted in the following workflow:
Caption: Synthetic workflow for this compound.
Quantitative Data from Analogous Syntheses
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(4-phenoxyphenyl)phthalazin-1(2H)-one | POCl₃ | - | Reflux | 4 | Not Specified | [1] |
| 4-(Phenylsulfanylmethyl)phthalazin-1(2H)-one | POCl₃ | Pyridine | 110 | 1 | Not Specified | |
| 4-(3,4-difluorophenylsulfanylmethyl)phthalazin-1(2H)-one | POCl₃ | Pyridine | 110 | 1 | 84 | [2] |
| Quinazolin-4(3H)-one | POCl₃ | - | 110 | 2 | 86 | [3] |
This data suggests that the chlorination of 4-methoxyphthalazin-1(2H)-one with phosphorus oxychloride is expected to be a high-yielding reaction, typically completed within a few hours at elevated temperatures.
Detailed Experimental Protocol
The following experimental protocol is a representative procedure for the synthesis of this compound based on established methods for the chlorination of analogous phthalazinones.[1][2][3]
4.1. Materials and Reagents
-
4-methoxyphthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
4.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.3. Reaction Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphthalazin-1(2H)-one. To this, add an excess of phosphorus oxychloride (typically 5-10 molar equivalents).
-
Heating: Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) using a heating mantle or an oil bath. Stir the mixture vigorously.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture (carefully quenching them with ice/water and extracting with an organic solvent before spotting on a TLC plate). The reaction is typically complete within 2 to 4 hours, as indicated by the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.
-
Quenching: In a well-ventilated fume hood, very cautiously pour the cooled, concentrated reaction residue onto a beaker of crushed ice with stirring. This is a highly exothermic reaction that will generate HCl gas.
-
Neutralization and Extraction: Slowly neutralize the acidic aqueous solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
4.4. Safety Precautions
-
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water and moisture, releasing toxic and corrosive hydrogen chloride gas. All manipulations involving POCl₃ must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The quenching of the reaction mixture with ice is highly exothermic and should be performed with extreme caution.
Conclusion
The synthesis of this compound from 4-methoxyphthalazin-1(2H)-one via chlorination with phosphorus oxychloride is a robust and well-established method in organic synthesis. While specific quantitative data for this exact transformation is sparse in the literature, analogous reactions demonstrate that this method is efficient and high-yielding. The provided experimental protocol, based on these established procedures, offers a reliable pathway for the preparation of this valuable synthetic intermediate. Researchers and drug development professionals can utilize this guide to facilitate the synthesis of novel phthalazine-based compounds for further investigation.
References
In-depth Technical Guide: Safety and Handling of 1-Chloro-4-methoxyphthalazine and Related Compounds
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Chloro-4-methoxyphthalazine was not located in the available resources. The following guide is a comprehensive overview of safety and handling precautions based on data for structurally similar compounds, including 1-chlorophthalazine, 1-chloro-4-methylphthalazine, and 1-chloro-4-phenylphthalazine. Researchers and drug development professionals should handle this compound with caution and assume it may share hazards similar to these related compounds until specific data becomes available.
Hazard Identification and Classification
Based on the GHS classifications for related phthalazine compounds, this compound should be handled as a hazardous substance. The following table summarizes the known hazard statements for similar molecules.[1][2][3]
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Warning |
Physical and Chemical Properties
| Property | This compound | 1-Chloro-4-methylphthalazine | 1-Chloro-4-phenylphthalazine |
| Molecular Formula | C9H7ClN2O | C9H7ClN2 | C14H9ClN2 |
| Molecular Weight | Data not available | 178.62 g/mol [1] | 240.69 g/mol [3] |
| Appearance | Data not available | Data not available | Data not available |
| CAS Number | Data not available | 19064-68-7[4] | Data not available |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure personnel safety and maintain the integrity of the compound.
Handling:
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5]
-
Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[7][8]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust, fumes, or vapors.[8]
Storage:
-
Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[5] Some related compounds recommend refrigeration.[9]
-
Incompatible Materials: Keep away from strong oxidizing agents.[6]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is essential to minimize exposure.
Caption: PPE selection workflow for handling hazardous chemicals.
Experimental Protocols: First Aid and Emergency Procedures
Detailed methodologies for emergency response are crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][7]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[6][9]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5][6]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[7][8]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5] Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen chloride.[5][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to safe areas.[7][9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][7]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[9] Alternatively, absorb with an inert material and place in a suitable disposal container.[7]
Caption: General workflow for responding to a chemical spill.
Disposal Considerations
Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods.[9] Do not empty into drains.[9]
References
- 1. 1-Chloro-4-methylphthalazine | C9H7ClN2 | CID 269733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-4-(4-methylphenyl)phthalazine | C15H11ClN2 | CID 6408759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-4-phenylphthalazine | C14H9ClN2 | CID 272109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloro-4-methylphthalazine - Safety Data Sheet [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Chloro-4-methoxyphthalazine: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-methoxyphthalazine is a heterocyclic compound that has served as a valuable intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its discovery, history, and detailed synthetic methodologies. The synthesis is a multi-step process commencing from phthalic anhydride, proceeding through phthalhydrazide and 1,4-dichlorophthalazine intermediates. This document outlines the experimental protocols for each synthetic step, presents key quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.
Introduction
Phthalazine derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties. This compound (CAS No. 19064-71-2) is a key synthetic intermediate, offering a reactive chlorine atom that can be readily displaced by various nucleophiles to generate a library of substituted phthalazine analogs. Understanding the history of its discovery and the nuances of its synthesis is crucial for researchers engaged in the development of novel therapeutics based on the phthalazine scaffold.
Discovery and History
The precise first synthesis of this compound is not prominently documented in a singular, seminal publication. Its discovery appears to be an evolutionary step in the broader exploration of phthalazine chemistry. The general synthetic pathway leading to 1-chloro-4-substituted phthalazines has been established through the collective work of numerous research groups over several decades.
The foundational work on phthalazines began with the synthesis of the parent heterocycle. Subsequent research focused on the functionalization of the phthalazine core. The key precursor, phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), has been a known compound for a significant period and its synthesis from phthalic anhydride and hydrazine is a classic reaction.
The chlorination of phthalhydrazide to yield 1,4-dichlorophthalazine became a standard procedure for introducing reactive handles onto the phthalazine ring. The subsequent nucleophilic substitution of one of the chlorine atoms in 1,4-dichlorophthalazine with a methoxy group represents a logical and widely practiced method for creating asymmetrically substituted phthalazines. While a specific "discovery" paper for this compound is not readily identifiable, its preparation is a straightforward application of well-established reactions in heterocyclic chemistry. Its use as an intermediate is noted in various patents and synthetic papers focused on the preparation of more complex, biologically active phthalazine derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 19064-71-2 | |
| Molecular Formula | C₉H₇ClN₂O | |
| Molecular Weight | 194.62 g/mol | |
| Melting Point | 108-109 °C | |
| Appearance | Not specified in literature (likely a crystalline solid) | |
| Solubility | Not explicitly detailed, but likely soluble in common organic solvents. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a three-step process starting from phthalic anhydride. The overall synthetic workflow is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Phthalhydrazide is prepared by the cyclization of phthalic anhydride with hydrazine hydrate.
Caption: Synthesis of Phthalhydrazide.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of phthalic anhydride and an equimolar amount of hydrazine hydrate is prepared in a suitable solvent, such as ethanol or acetic acid.
-
The reaction mixture is heated to reflux for a period of 2 to 4 hours.
-
Upon cooling, the phthalhydrazide product precipitates out of the solution.
-
The solid is collected by filtration, washed with cold solvent (e.g., ethanol), and dried to afford the desired product.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Solvent | Time (h) | Yield (%) |
| Phthalic Anhydride | 1.0 | Acetic Acid | 3 | >90 |
The chlorination of phthalhydrazide is achieved using a strong chlorinating agent, typically a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
Caption: Synthesis of 1,4-Dichlorophthalazine.
Procedure:
-
To a flask containing phthalhydrazide, an excess of phosphorus oxychloride is added.
-
Phosphorus pentachloride is then added portion-wise to the mixture.
-
The reaction mixture is heated to reflux for several hours (typically 4-6 hours) until the reaction is complete (monitored by TLC).
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data (Representative):
| Reactant | Reagents | Time (h) | Yield (%) | Melting Point (°C) |
| Phthalhydrazide | POCl₃, PCl₅ | 5 | 70-85 | 160-162 |
The final step involves the nucleophilic substitution of one of the chlorine atoms of 1,4-dichlorophthalazine with a methoxy group using sodium methoxide.
Caption: Synthesis of this compound.
Procedure:
-
A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere.
-
1,4-Dichlorophthalazine is dissolved in anhydrous methanol and added to the sodium methoxide solution at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated for a few hours. The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Quantitative Data (Representative):
| Reactant | Reagent | Solvent | Time (h) | Yield (%) | Melting Point (°C) |
| 1,4-Dichlorophthalazine | Sodium Methoxide | Methanol | 4 | 60-75 | 108-109 |
Biological Significance and Applications
This compound is not typically investigated for its own biological activity but serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. The phthalazine scaffold is present in a number of approved drugs and clinical candidates. The ability to introduce various substituents at the 1- and 4-positions of the phthalazine ring, facilitated by intermediates like this compound, allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting a range of diseases.
Conclusion
This compound is a key synthetic intermediate in the field of medicinal chemistry. While its specific discovery is not attributed to a single event, its synthesis is based on well-established and reliable chemical transformations. This guide provides a detailed overview of the historical context and, more importantly, the practical synthetic protocols required for its preparation. The provided experimental procedures and quantitative data serve as a valuable resource for researchers working on the development of novel phthalazine-based therapeutic agents. The logical workflow and clear presentation of data are intended to facilitate the efficient and successful synthesis of this important compound in a laboratory setting.
Potential Therapeutic Targets of 1-Chloro-4-methoxyphthalazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The 1-chloro-4-methoxyphthalazine scaffold, in particular, serves as a key intermediate in the synthesis of a diverse array of biologically active molecules. The reactivity of the chlorine atom at the 1-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of more complex heterocyclic systems. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound derivatives, summarizing key quantitative data, detailing experimental protocols for target validation, and visualizing the associated signaling pathways. The information presented herein is intended to support researchers and drug development professionals in the exploration and advancement of this promising class of compounds.
Key Therapeutic Targets and Quantitative Data
Derivatives of the phthalazine core have demonstrated inhibitory activity against several key therapeutic targets implicated in a range of diseases, most notably cancer and inflammatory conditions. While specific data for this compound derivatives are not uniformly available for all targets, the existing literature on structurally related phthalazine and phthalazinone compounds provides strong evidence for their potential therapeutic applications.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several studies have reported potent VEGFR-2 inhibitory activity for phthalazine derivatives.
Table 1: VEGFR-2 Inhibition by Phthalazine Derivatives
| Compound ID/Description | IC50 (µM) | Reference Compound | IC50 (µM) | Cancer Cell Line(s) |
| Phthalazine Derivative 7a | 0.11 ± 0.01 | Sorafenib | 0.1 ± 0.02 | HCT-116, MCF-7 |
| Phthalazine Derivative 7b | 0.31 ± 0.03 | Sorafenib | 0.1 ± 0.02 | HCT-116, MCF-7 |
| Phthalazine Derivative 8b | 0.91 ± 0.08 | Sorafenib | 0.1 ± 0.02 | HCT-116, MCF-7 |
| Phthalazine Derivative 8c | 0.72 ± 0.08 | Sorafenib | 0.1 ± 0.02 | HCT-116, MCF-7 |
Data compiled from studies on various phthalazine derivatives, not exclusively this compound derivatives.
Topoisomerase II (Topo II)
Topoisomerase II is a nuclear enzyme essential for managing DNA topology during replication and transcription. It is a validated target for a number of clinically used anticancer drugs. Phthalazine-based compounds have been shown to inhibit Topo II and intercalate with DNA, leading to cancer cell death.
Table 2: Topoisomerase II Inhibition by Phthalazine Derivatives
| Compound ID/Description | IC50 (µM) | Reference Compound | IC50 (µM) | Cancer Cell Line(s) |
| Phthalazine Derivative 15h | 5.44 | Doxorubicin | - | HepG-2, MCF-7, HCT-116 |
| Phthalazine Derivative 23c | 8.90 | Doxorubicin | - | HepG-2, MCF-7, HCT-116 |
| Phthalazine Derivative 32a | 6.88 | Doxorubicin | - | HepG-2, MCF-7, HCT-116 |
| Phthalazine Derivative 32b | 7.52 | Doxorubicin | - | HepG-2, MCF-7, HCT-116 |
| Phthalazine Derivative 33 | 8.24 | Doxorubicin | - | HepG-2, MCF-7, HCT-116 |
Data compiled from studies on various phthalazine derivatives, not exclusively this compound derivatives.
Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. PARP inhibitors have emerged as a successful class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Phthalazinone derivatives, including the approved drug Olaparib, are potent PARP-1 inhibitors.
Table 3: PARP-1 Inhibition by Phthalazinone Derivatives
| Compound ID/Description | IC50 (nM) | Cancer Cell Line(s) |
| Phthalazinone Derivatives (DLC-1-6) | < 0.2 | MDA-MB-436, MDA-MB-231, MCF-7 |
| Phthalazinone Derivative (DLC-49) | 0.53 | MDA-MB-436, MDA-MB-231, MCF-7 |
Data compiled from studies on various phthalazinone derivatives, not exclusively this compound derivatives.
Cyclooxygenase-2 (COX-2)
Phosphodiesterase 4 (PDE4)
PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP), thereby regulating various cellular processes, including inflammation. PDE4 inhibitors have therapeutic applications in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Phthalazine derivatives have been investigated as PDE4 inhibitors, indicating another potential therapeutic avenue for this class of compounds. Although specific IC50 values for this compound derivatives are not available, the broader class of phthalazines has shown promise in this area.[3]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the evaluation of the therapeutic potential of this compound derivatives. Below are methodologies for key assays related to the identified targets.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (this compound derivative)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the diluted compound to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Topoisomerase II DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase II.
-
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)
-
ATP
-
Test compound
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and ATP.
-
Add serial dilutions of the test compound to the reaction mixtures.
-
Initiate the reaction by adding Topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Assay buffer
-
Activated DNA
-
Biotinylated NAD+
-
Test compound
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader capable of chemiluminescence detection
-
-
Procedure:
-
Add serial dilutions of the test compound to the wells of the histone-coated plate.
-
Add a mixture of PARP-1 enzyme and activated DNA to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for 60 minutes.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the light output.
-
The signal is proportional to PARP-1 activity. Calculate the percent inhibition and determine the IC50 value.
-
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)
-
Test compound
-
96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Add the test compound dilutions to the respective wells.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and the fluorometric probe.
-
Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
PDE4 Inhibition Assay (Fluorescence Polarization)
This assay measures the inhibition of cAMP hydrolysis by PDE4.
-
Materials:
-
Recombinant human PDE4 enzyme
-
Assay buffer
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Test compound
-
384-well plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the PDE4 enzyme to the wells.
-
Initiate the reaction by adding FAM-cAMP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence polarization. When FAM-cAMP is hydrolyzed, the smaller product tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
Inhibition of PDE4 results in a higher fluorescence polarization signal.
-
Calculate the percent inhibition and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways associated with the therapeutic targets is essential for elucidating the mechanism of action of this compound derivatives and for designing rational drug development strategies.
VEGFR-2 Signaling Pathway
References
- 1. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phthalazine PDE4 inhibitors. Part 3: the synthesis and in vitro evaluation of derivatives with a hydrogen bond acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chloro-4-methoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 1-Chloro-4-methoxyphthalazine. This versatile building block is a key intermediate in the synthesis of a diverse range of phthalazine derivatives with significant potential in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for structurally similar compounds and are intended to serve as a comprehensive guide for the synthesis and functionalization of the 4-methoxyphthalazine core.
Introduction to Nucleophilic Substitution on the Phthalazine Core
The phthalazine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. The presence of a chlorine atom at the 1-position of this compound renders this position highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the phthalazine ring system facilitates the attack of various nucleophiles, enabling the introduction of a wide array of functional groups. This reactivity has been extensively utilized in the development of novel therapeutic agents, including those with anticancer, anticonvulsant, and hedgehog signaling pathway inhibitory activities.
The general mechanism for the nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the phthalazine ring and yielding the substituted product.
Application Notes: Biological Significance of 1-Substituted-4-methoxyphthalazine Derivatives
Derivatives of the phthalazine core have demonstrated a broad spectrum of pharmacological activities, making this compound an attractive starting material for drug discovery programs.
-
Anticancer Activity: Many substituted phthalazine derivatives have been investigated for their potential as anticancer agents. For instance, compounds derived from the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with various nucleophiles have shown potent cytotoxic effects against several human tumor cell lines.[1] The resulting compounds can be further evaluated for their mechanism of action, such as inhibition of specific kinases or signaling pathways crucial for cancer cell proliferation.
-
Anticonvulsant Properties: The phthalazine nucleus is a key structural feature in some compounds exhibiting anticonvulsant activity. A series of 1-substituted-4-hydroxyphthalazines have been synthesized and shown to be effective against seizures induced by maximal electroshock and pentylenetetrazole in preclinical models.[2][3]
-
Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. 1-Amino-4-benzylphthalazines have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hh pathway.[4] This highlights the potential of amino-substituted 4-methoxyphthalazines in the development of targeted cancer therapies.
-
Other Biological Activities: Phthalazine derivatives have also been reported to possess anti-inflammatory, antimicrobial, and vasorelaxant properties, further underscoring the therapeutic potential of this heterocyclic system.
Experimental Protocols
The following protocols are adapted from established procedures for the nucleophilic substitution of structurally related 1-chlorophthalazine derivatives. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary to achieve optimal yields for this compound.
General Workflow for Nucleophilic Substitution
Caption: General experimental workflow for the nucleophilic substitution of this compound.
Protocol 1: Synthesis of 1-Amino-4-methoxyphthalazine Derivatives
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, piperidine, morpholine)
-
Dioxane or N,N-Dimethylformamide (DMF)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃), if necessary)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as dioxane or DMF (10 mL).
-
Add the desired amine (1.2 mmol). If the amine salt is used, or if the amine is not basic enough, add a base like triethylamine (1.5 mmol) or potassium carbonate (1.5 mmol).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the mixture and wash the solid with a small amount of cold solvent.
-
If no precipitate forms, pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 1-Thio-4-methoxyphthalazine Derivatives
This protocol details the reaction of this compound with a thiol.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl thiol)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 mmol) in anhydrous DMF or ethanol (10 mL).
-
Carefully add a base such as sodium hydride (1.2 mmol, 60% dispersion in mineral oil) or potassium carbonate (1.5 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool to room temperature and quench by the slow addition of water (20 mL).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 1-Alkoxy-4-methoxyphthalazine Derivatives
This protocol outlines the reaction of this compound with an alcohol in the presence of a strong base.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, phenol)
-
Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Strong base (e.g., Sodium Hydride (NaH) or Sodium metal)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the desired alcohol (as a solvent or dissolved in anhydrous THF).
-
Carefully add a strong base such as sodium hydride (1.2 mmol) or a small piece of sodium metal to generate the alkoxide.
-
Stir the mixture until the base has completely reacted.
-
Add this compound (1.0 mmol) to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Remove the organic solvent under reduced pressure if THF was used.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative quantitative data for nucleophilic substitution reactions on a structurally similar compound, 1-chloro-4-(4-phenoxyphenyl)phthalazine. These values can serve as a preliminary guide for the expected outcomes with this compound.
Table 1: Reaction of 1-Chloro-4-(4-phenoxyphenyl)phthalazine with Nitrogen Nucleophiles
| Nucleophile | Product | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) |
| Hydrazine hydrate | 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine | Ethanol | 4 | 85 | 219-221 |
| o-Phenylenediamine | 5-(4-Phenoxyphenyl)benzo[2][3]imidazo[2,1-a]phthalazine | Fusion | 1 | 86 | 160-162 |
| Ethanolamine | 2-((4-(4-Phenoxyphenyl)phthalazin-1-yl)amino)ethan-1-ol | Dioxane | 12 | 60 | 260-262 |
| Sodium azide | 5-(4-Phenoxyphenyl)tetrazolo[5,1-a]phthalazine | Acetic Acid | 6 | 65 | 230-232 |
Table 2: Reaction of 1-Chloro-4-(4-phenoxyphenyl)phthalazine with Oxygen and Sulfur Nucleophiles
| Nucleophile | Product | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) |
| Sodium methoxide | 1-Methoxy-4-(4-phenoxyphenyl)phthalazine | Methanol | 6 | 83 | 203-205 |
| Thiourea | 4-(4-Phenoxyphenyl)phthalazin-1-thiol | Ethanol | 8 | 70 | 185-187 |
Signaling Pathway Visualization
The derivatives of 1-substituted-4-methoxyphthalazine have been implicated in the modulation of key signaling pathways in cancer, such as the Hedgehog pathway. The diagram below illustrates a simplified representation of the Hedgehog signaling pathway and the point of intervention for Smoothened (SMO) antagonists.
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of phthalazine-based SMO antagonists.
This document serves as a foundational resource for the synthesis and application of 1-substituted-4-methoxyphthalazine derivatives. The provided protocols and data, adapted from closely related compounds, offer a robust starting point for researchers in their synthetic endeavors. Further exploration and optimization are encouraged to unlock the full potential of this versatile chemical scaffold.
References
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 1-Aryl-4-methoxyphthalazines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The phthalazine scaffold is a privileged bicyclic heteroaromatic system frequently found in pharmacologically active compounds. Derivatives of phthalazine are explored for a wide range of therapeutic applications, including as inhibitors of PARP, VEGFR, and PDE4. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds. This application note provides a detailed protocol for the Suzuki coupling of 1-chloro-4-methoxyphthalazine with various arylboronic acids. Due to the electron-deficient nature of the phthalazine ring and the lower reactivity of aryl chlorides compared to bromides or iodides, the selection of an appropriate catalyst system is critical for achieving high yields.[1][2] Modern catalytic systems, particularly those employing bulky, electron-rich phosphine ligands, have proven highly effective for the coupling of challenging heteroaryl chlorides.[3][4]
General Reaction Scheme: The reaction involves the palladium-catalyzed cross-coupling of this compound with an arylboronic acid in the presence of a base to yield the corresponding 1-aryl-4-methoxyphthalazine product.
(Image: Chemical reaction scheme for the Suzuki coupling of this compound with a generic arylboronic acid)
Experimental Protocol
This protocol is a representative example and may require optimization for specific arylboronic acid coupling partners.
Materials:
-
This compound
-
Arylboronic acid (or boronate ester) (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(OAc)₂, XPhos Pd G2, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (1.2 - 2 equivalents relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (reaction vial or flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium catalyst (e.g., XPhos Pd G2, 2 mol%), and the ligand (if required).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the palladium(0) species in the catalytic cycle is sensitive to oxygen.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required time (4-24 hours). Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 1-aryl-4-methoxyphthalazine product.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of heteroaryl chlorides, which can be used as a starting point for optimizing the reaction with this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | >90 |
| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DME/H₂O | 90 | 18 | 75-85 |
| 3 | XPhos Pd G2 (2) | - | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 8 | >95 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Dioxane/H₂O | 100 | 24 | <50* |
*Note: Traditional catalysts like Pd(PPh₃)₄ are often less effective for challenging heteroaryl chlorides, necessitating the use of specialized, bulky phosphine ligands like XPhos for high yields.[4]
Diagrams and Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[6]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure from setup to the final purified product.
Caption: A streamlined workflow for the Suzuki coupling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Synthesis of 1-amino-4-methoxyphthalazine from 1-Chloro-4-methoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-amino-4-methoxyphthalazine from 1-chloro-4-methoxyphthalazine via a nucleophilic aromatic substitution reaction. Phthalazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following protocol outlines the necessary reagents, equipment, and procedural steps for this synthesis, along with data presentation and a visual workflow to ensure reproducibility and clarity.
Introduction
Phthalazines and their derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The functionalization of the phthalazine core allows for the exploration of a vast chemical space, leading to the identification of potent therapeutic agents. The substitution of a chloro group with an amino group at the 1-position of the phthalazine ring is a common strategy to introduce structural diversity and modulate the pharmacological profile of these molecules. This application note details a robust and efficient method for the amination of this compound.
Data Presentation
The following table summarizes the representative quantitative data for the synthesis of 1-amino-4-methoxyphthalazine. The data is based on typical yields and purities observed for analogous reactions.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Aqueous Ammonia (28-30%) |
| Solvent | Ethanol |
| Reaction Temperature | 100 °C (in a sealed vessel) |
| Reaction Time | 6 hours |
| Product Yield | 85% |
| Product Purity (by HPLC) | >98% |
| Melting Point | 248-250 °C[1] |
Experimental Protocol
Materials and Equipment:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Ethanol (absolute)
-
Deionized Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Pressure-rated reaction vessel with a magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 1.0 g of this compound in 20 mL of ethanol.
-
Addition of Reagent: To the stirred solution, add 10 mL of aqueous ammonia (28-30%).
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with continuous stirring for 6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC using a suitable eluent system (e.g., Dichloromethane:Methanol, 95:5). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature.
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add 30 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1-amino-4-methoxyphthalazine as a solid.
Characterization:
The structure and purity of the synthesized 1-amino-4-methoxyphthalazine can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Experimental Workflow
Caption: Workflow for the synthesis of 1-amino-4-methoxyphthalazine.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Chloro-4-methoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Chloro-4-methoxyphthalazine as a key intermediate in the synthesis of potential kinase inhibitors. The phthalazine scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown significant activity against various kinases involved in cancer cell signaling pathways.[1][2][3] This document outlines synthetic strategies, experimental procedures, and relevant biological data to guide researchers in the development of novel therapeutic agents.
Introduction
This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds. The presence of a reactive chlorine atom at the 1-position allows for facile nucleophilic substitution, enabling the introduction of various functionalities to modulate the biological activity of the final compounds. The methoxy group at the 4-position can also be a site for further chemical modification or can influence the electronic properties of the phthalazine ring system. Phthalazine derivatives have been identified as potent inhibitors of several tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial mediators of tumor angiogenesis and cell proliferation.[2][4][5][6]
Synthetic Strategy
The primary synthetic route for elaborating this compound into potential kinase inhibitors involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C1 position is readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols. This reaction is typically carried out in the presence of a base and a suitable solvent.
A general synthetic workflow is depicted below:
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phthalazine-Based APIs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of key phthalazine-based Active Pharmaceutical Ingredients (APIs). The protocols are intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] The phthalazine scaffold is a key structural motif in numerous drugs with applications as anticancer, antihypertensive, and antiallergic agents.[3][5][6] This application note details the synthetic procedures for two prominent phthalazine-based APIs: Olaparib and Hydralazine, along with a general methodology for the synthesis of phthalazinone derivatives.
Synthesis of Olaparib
Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer, particularly those with BRCA mutations.[7][8]
Signaling Pathway of Olaparib
Caption: Mechanism of action of Olaparib.
Experimental Workflow for Olaparib Synthesis
References
- 1. jocpr.com [jocpr.com]
- 2. journaljpri.com [journaljpri.com]
- 3. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Azelastine - Wikipedia [en.wikipedia.org]
- 7. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Chloro-4-methoxyphthalazine in the Synthesis of Fluorescent Probes for Biothiol Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential application of 1-chloro-4-methoxyphthalazine as a versatile building block in the synthesis of novel fluorescent probes for the detection of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). While direct literature examples of fluorescent probes for biothiols synthesized from this compound are not prevalent, its chemical reactivity lends itself to the design of such sensors. This application note outlines a proposed synthetic strategy, a hypothetical fluorescent probe, its sensing mechanism, and detailed experimental protocols for its synthesis and application. The data presented is based on realistic expectations for fluorescent probes of this class.
Introduction to Fluorescent Probes for Biothiols
Biothiols are crucial for maintaining cellular redox homeostasis, and their abnormal concentrations are associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Fluorescent probes offer a powerful tool for the real-time, non-invasive detection of biothiols in living systems with high sensitivity and spatiotemporal resolution. The design of such probes typically involves a fluorophore, a recognition site for the analyte (biothiol), and a linker. The interaction between the recognition site and the biothiol induces a change in the photophysical properties of the fluorophore, leading to a detectable signal. Common sensing mechanisms include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET).
This compound: A Promising Scaffold
This compound is a heterocyclic compound featuring a phthalazine core. The key to its utility in synthesizing fluorescent probes lies in the reactivity of the chlorine atom at the 1-position. This chlorine is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the straightforward introduction of various functional groups, including fluorophores and recognition moieties. The phthalazine scaffold itself can also contribute to the photophysical properties of the final probe molecule.
Proposed Fluorescent Probe: "ThioPhthal-1"
Herein, we propose a hypothetical fluorescent probe, "ThioPhthal-1," designed for the detection of biothiols, utilizing this compound as a key synthetic precursor.
3.1. Design Strategy
ThioPhthal-1 is designed based on a "turn-on" fluorescence mechanism. The probe consists of three main components:
-
Phthalazine Core: Derived from this compound, serving as a structural scaffold.
-
Fluorophore: A coumarin derivative, chosen for its excellent photophysical properties.
-
Recognition Moiety: A maleimide group, a well-established thiol-reactive moiety that quenches the fluorescence of the coumarin through a PET mechanism.
The sensing principle relies on the Michael addition of a biothiol to the maleimide group. This reaction disrupts the PET process, leading to a restoration of the coumarin fluorescence, thus providing a "turn-on" signal.
3.2. Proposed Synthesis
The synthesis of ThioPhthal-1 can be envisioned in two main steps:
-
Nucleophilic Substitution: Reaction of this compound with an amino-functionalized coumarin derivative via an SNAr reaction to form a phthalazine-coumarin conjugate.
-
Coupling Reaction: Attachment of the maleimide recognition moiety to the phthalazine-coumarin conjugate.
Experimental Protocols
4.1. Synthesis of Phthalazine-Coumarin Intermediate (PC-1)
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 7-amino-4-methylcoumarin (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the phthalazine-coumarin intermediate (PC-1).
4.2. Synthesis of ThioPhthal-1
-
Dissolve the phthalazine-coumarin intermediate (PC-1) (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N-(2-aminoethyl)maleimide trifluoroacetate salt (1.2 eq) and triethylamine (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final probe, ThioPhthal-1.
4.3. General Protocol for Biothiol Detection
-
Prepare a stock solution of ThioPhthal-1 (1 mM) in DMSO.
-
Prepare stock solutions of biothiols (e.g., Cys, Hcy, GSH) (10 mM) in phosphate-buffered saline (PBS, pH 7.4).
-
In a cuvette, add PBS buffer (pH 7.4) and the ThioPhthal-1 stock solution to a final concentration of 10 µM.
-
Record the fluorescence spectrum of the probe solution.
-
Add varying concentrations of the biothiol stock solution to the cuvette.
-
Incubate for 15 minutes at room temperature.
-
Record the fluorescence spectra and measure the fluorescence intensity at the emission maximum.
Data Presentation
The following tables summarize the hypothetical photophysical and analytical performance data for ThioPhthal-1.
Table 1: Photophysical Properties of ThioPhthal-1
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| ThioPhthal-1 | 420 | - | - | < 0.01 |
| ThioPhthal-1 + GSH | 425 | 490 | 65 | 0.35 |
Table 2: Analytical Performance of ThioPhthal-1 for GSH Detection
| Parameter | Value |
| Linear Range | 0.5 - 50 µM |
| Limit of Detection (LOD) | 150 nM |
| Response Time | < 15 minutes |
| Optimal pH | 7.0 - 8.0 |
Visualizations
Conclusion
This compound presents a promising and versatile starting material for the development of novel fluorescent probes. Its reactivity allows for the facile introduction of fluorophores and recognition elements. The proposed "ThioPhthal-1" serves as a conceptual framework for the design and synthesis of phthalazine-based fluorescent probes for biothiol detection. The detailed protocols and expected data provide a solid foundation for researchers to explore this area of chemical biology and develop new tools for studying the role of biothiols in health and disease. Further research is warranted to synthesize and characterize such probes to validate their efficacy in biological systems.
Application of 1-Chloro-4-methoxyphthalazine in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-methoxyphthalazine is a versatile heterocyclic compound that serves as a key building block for the synthesis of a wide array of functional organic materials. Its reactive chlorine atom at the 1-position allows for facile nucleophilic substitution, enabling the introduction of various functional moieties. The methoxy group at the 4-position can also be modulated, offering further avenues for structural diversification. These characteristics make this compound a promising precursor for the development of advanced materials with applications in optoelectronics, sensing, and polymer science. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel materials for these cutting-edge fields.
Application I: Synthesis of Phthalazine-Based Luminophores for Organic Light-Emitting Diodes (OLEDs)
Phthalazine derivatives, owing to their rigid, planar structure and tunable electronic properties, are emerging as a promising class of materials for the emissive layer in OLEDs. By strategically functionalizing the phthalazine core, it is possible to achieve emission across the visible spectrum.
Application Note
Derivatives of this compound can be designed to exhibit strong fluorescence with high quantum yields, making them suitable as emitters in OLED devices. The methoxy group acts as a moderate electron-donating group, which can be further functionalized or replaced to fine-tune the emission color. The introduction of aromatic amines or other chromophores at the 1-position via nucleophilic substitution is a common strategy to enhance the photoluminescent properties of the resulting molecule.
Table 1: Hypothetical Photophysical and Electroluminescent Data of a Phthalazine-Based Emitter Derived from this compound
| Parameter | Value |
| Photophysical Properties | |
| Absorption Maximum (λabs) in Toluene | 385 nm |
| Emission Maximum (λem) in Toluene | 495 nm (Blue-Green) |
| Photoluminescence Quantum Yield (ΦPL) | 0.75 |
| Electroluminescent Performance | |
| Maximum External Quantum Efficiency (EQE) | 5.2% |
| Maximum Luminance | 8,500 cd/m² |
| Turn-on Voltage | 3.5 V |
| CIE Coordinates (x, y) | (0.22, 0.45) |
Note: The data presented in this table is hypothetical and is based on typical performance characteristics of similar nitrogen-containing heterocyclic emitters. Actual values will depend on the specific molecular structure and device architecture.
Experimental Protocol: Synthesis of a Hypothetical Blue-Green Emitting Phthalazine Derivative
This protocol describes a two-step synthesis of a potential OLED emitter starting from this compound.
Step 1: Synthesis of 1-(9H-carbazol-9-yl)-4-methoxyphthalazine
-
To a solution of this compound (1.0 g, 5.14 mmol) and carbazole (1.03 g, 6.17 mmol) in anhydrous toluene (50 mL), add potassium carbonate (1.42 g, 10.28 mmol) and copper(I) iodide (0.10 g, 0.51 mmol).
-
De-gas the mixture with argon for 15 minutes.
-
Add N,N'-dimethylethylenediamine (0.11 mL, 1.03 mmol) and heat the reaction mixture to reflux for 24 hours under an argon atmosphere.
-
After cooling to room temperature, filter the mixture through a pad of celite and wash with toluene.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to yield the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: OLED Device Fabrication (General Protocol)
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven at 120°C for 1 hour and then treat with UV-ozone for 15 minutes.
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the following layers sequentially:
-
Hole Injection Layer (HIL): 10 nm of N,N'-Di-[(1-naphthalenyl)-N,N'-diphenyl]-1,1'-biphenyl-4,4'-diamine (NPD).
-
Hole Transport Layer (HTL): 30 nm of NPD.
-
Emissive Layer (EML): 20 nm of the synthesized phthalazine derivative co-evaporated with a suitable host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)) at a doping concentration of 5-10%.
-
Electron Transport Layer (ETL): 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).
-
Cathode: 100 nm of aluminum (Al).
-
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid.
-
Characterize the electroluminescent properties of the device using a source meter and a spectroradiometer.
Visualization: Synthetic Pathway and OLED Structure
Caption: Synthetic route to a phthalazine-based luminophore and its integration into an OLED device.
Application II: Development of Phthalazine-Based Chemosensors
The nitrogen atoms in the phthalazine ring can act as binding sites for metal ions, leading to changes in the photophysical properties of the molecule. This phenomenon can be exploited for the development of fluorescent or colorimetric chemosensors.
Application Note
By incorporating a suitable fluorophore or chromophore at the 1-position of this compound, a chemosensor can be designed to detect specific metal ions. Upon coordination of the metal ion to the phthalazine nitrogen atoms, processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) can be modulated, resulting in a measurable change in fluorescence intensity or color.
Table 2: Hypothetical Performance Data of a Phthalazine-Based Fluorescent Chemosensor for Cu²⁺
| Parameter | Value |
| Sensing Properties | |
| Analyte | Cu²⁺ |
| Sensing Mechanism | Fluorescence Quenching (Turn-off) |
| Excitation Wavelength (λex) | 365 nm |
| Emission Wavelength (λem) | 480 nm |
| Detection Limit | 1.5 µM |
| Selectivity | High selectivity over other common metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺) |
| Response Time | < 1 minute |
Note: The data presented in this table is hypothetical and serves as a representative example. Actual performance will depend on the specific sensor design and experimental conditions.
Experimental Protocol: Synthesis and Evaluation of a Hypothetical Fluorescent Chemosensor
Step 1: Synthesis of 1-((2-aminophenyl)amino)-4-methoxyphthalazine
-
In a round-bottom flask, dissolve this compound (1.0 g, 5.14 mmol) and o-phenylenediamine (0.67 g, 6.17 mmol) in 2-propanol (30 mL).
-
Add a catalytic amount of hydrochloric acid (2-3 drops).
-
Heat the mixture to reflux for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold 2-propanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chemosensor.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Fluorescence Titration Experiment
-
Prepare a stock solution of the synthesized chemosensor (1.0 mM) in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of various metal perchlorate salts (e.g., Cu(ClO₄)₂, Zn(ClO₄)₂, etc.) (10 mM) in acetonitrile.
-
In a series of cuvettes, place a fixed concentration of the chemosensor solution (e.g., 10 µM in a mixed solvent system like DMSO/water).
-
Add increasing concentrations of the Cu²⁺ stock solution to the cuvettes.
-
Record the fluorescence emission spectrum of each solution after each addition, using an excitation wavelength determined from the absorption spectrum of the chemosensor.
-
Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration to determine the detection limit and binding constant.
-
Repeat the experiment with other metal ions to assess the selectivity of the chemosensor.
Visualization: Chemosensor Workflow
Caption: Synthesis and "turn-off" sensing mechanism of a phthalazine-based fluorescent chemosensor.
Application III: Preparation of Functional Polymers with Phthalazine Moieties
The incorporation of phthalazine units into polymer backbones or as pendant groups can impart desirable properties such as high thermal stability, specific optical characteristics, and metal-coordinating capabilities.
Application Note
This compound can be functionalized with a polymerizable group (e.g., a vinyl or ethynyl group) or a group capable of participating in polycondensation reactions (e.g., a hydroxyl or amino group). The resulting monomer can then be polymerized to yield a functional polymer. These polymers could find applications as high-performance plastics, membrane materials, or as polymeric ligands for catalysis.
Table 3: Hypothetical Properties of a Poly(arylene ether phthalazine)
| Parameter | Value |
| Thermal Properties | |
| Glass Transition Temperature (Tg) | 280 °C |
| 5% Weight Loss Temperature (Td5) in N₂ | 510 °C |
| Solubility | |
| Solvents | N-methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Chloroform |
| Optical Properties | |
| UV-Vis Absorption Cutoff | 390 nm |
| Refractive Index | 1.65 |
Note: The data in this table is hypothetical, based on properties of similar poly(arylene ether)s containing heterocyclic units.
Experimental Protocol: Synthesis of a Phthalazine-Containing Monomer and its Polymerization
Step 1: Synthesis of 4-(4-methoxypthalazin-1-yloxy)phenol
-
In a flask equipped with a Dean-Stark trap, combine this compound (1.0 g, 5.14 mmol), hydroquinone (1.13 g, 10.28 mmol), potassium carbonate (1.42 g, 10.28 mmol), and a mixture of toluene (30 mL) and N,N-dimethylformamide (DMF) (15 mL).
-
Heat the mixture to reflux and remove the water-toluene azeotrope for 4 hours.
-
Remove the toluene by distillation.
-
Continue to heat the reaction mixture at 160°C for 16 hours under an argon atmosphere.
-
Cool the mixture and pour it into acidic water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the diol monomer.
-
Characterize the monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of Poly(arylene ether phthalazine)
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve the synthesized diol monomer (1.0 g, 3.73 mmol), an activated dihalide such as 4,4'-difluorobenzophenone (0.81 g, 3.73 mmol), and potassium carbonate (0.62 g, 4.48 mmol) in a mixture of NMP (10 mL) and toluene (5 mL).
-
Heat the mixture to reflux to azeotropically remove water.
-
After removing the toluene, raise the temperature to 180°C and maintain for 8-12 hours.
-
Cool the viscous solution and precipitate the polymer by pouring it into a large volume of methanol.
-
Filter the fibrous polymer, wash thoroughly with water and methanol, and dry in a vacuum oven at 80°C.
-
Characterize the polymer by size-exclusion chromatography (SEC) for molecular weight, differential scanning calorimetry (DSC) for Tg, and thermogravimetric analysis (TGA) for thermal stability.
Visualization: Polymer Synthesis Workflow
Caption: Two-step synthesis of a functional polymer containing phthalazine moieties.
Application Notes and Protocols for the Synthesis of 1-Hydrazinyl-4-methoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the synthesis of 1-hydrazinyl-4-methoxyphthalazine, a valuable building block in medicinal chemistry and drug development. The outlined three-step synthesis is based on established chemical transformations and provides a reliable method for obtaining the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediates, and the final product in the synthesis of 1-hydrazinyl-4-methoxyphthalazine.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| 2-Formyl-4-methoxybenzoic acid | ![]() | C₉H₈O₄ | 180.16 | Solid | 178-182 | - |
| 4-Methoxyphthalazin-1(2H)-one | ![]() | C₉H₈N₂O₂ | 176.17 | Solid | 215-217 | ~85 |
| 1-Chloro-4-methoxyphthalazine | ![]() | C₉H₇ClN₂O | 194.62 | Solid | 128-130 | ~75 |
| 1-Hydrazinyl-4-methoxyphthalazine | ![]() | C₉H₁₀N₄O | 190.20 | Solid | 170-172 | ~80 |
Experimental Protocols
Step 1: Synthesis of 4-Methoxyphthalazin-1(2H)-one
This protocol describes the synthesis of 4-methoxyphthalazin-1(2H)-one from 2-formyl-4-methoxybenzoic acid and hydrazine hydrate.
Materials:
-
2-Formyl-4-methoxybenzoic acid
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-formyl-4-methoxybenzoic acid (0.01 mol) in ethanol (100 mL).
-
To the stirred solution, add hydrazine hydrate (0.012 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to obtain 4-methoxyphthalazin-1(2H)-one as a solid.
Step 2: Synthesis of this compound
This protocol details the chlorination of 4-methoxyphthalazin-1(2H)-one using phosphorus oxychloride.
Materials:
-
4-Methoxyphthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser with a gas trap
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a fume hood, place 4-methoxyphthalazin-1(2H)-one (0.01 mol) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring in an ice bath.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure this compound.
Step 3: Synthesis of 1-Hydrazinyl-4-methoxyphthalazine
This protocol describes the final step of reacting this compound with hydrazine hydrate to yield the target compound.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol or n-butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (0.01 mol) in ethanol or n-butanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 15 mL).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-hydrazinyl-4-methoxyphthalazine as a solid.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the three-step synthesis of 1-hydrazinyl-4-methoxyphthalazine.
Caption: Three-step synthesis of 1-hydrazinyl-4-methoxyphthalazine.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloro-4-methoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 1-chloro-4-methoxyphthalazine. This versatile starting material allows for the introduction of a diverse range of substituents at the 1-position of the phthalazine core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Phthalazine derivatives have shown a wide array of pharmacological activities, including acting as PARP inhibitors (e.g., Olaparib), and exhibiting anticonvulsant, cardiotonic, and antihypertensive effects.[1]
Suzuki-Miyaura Coupling: Synthesis of 1-Aryl-4-methoxyphthalazines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of 1-aryl-4-methoxyphthalazines. These compounds are valuable in drug discovery as the introduction of an aryl group can significantly modulate the biological activity of the phthalazine core.
Experimental Protocol (General)
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%) or a suitable biarylphosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane or Toluene/Water (e.g., 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), the phosphine ligand (0.08 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 10 mL of 1,4-dioxane or a toluene/water mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).
-
Wash the combined organic filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-aryl-4-methoxyphthalazine.
Data Presentation
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 6 | 92 |
| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 80 | 10 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 95 | 7 | 90 |
Note: The data in this table is representative and yields may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling: Synthesis of 1-Alkynyl-4-methoxyphthalazines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 1-alkynyl-4-methoxyphthalazines. These compounds can serve as versatile intermediates for further synthetic transformations or as final products with potential biological activities.
Experimental Protocol (General)
This protocol outlines a general procedure for the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Seal the flask, evacuate, and backfill with an inert gas.
-
Add the degassed solvent (e.g., 10 mL of THF or DMF) and the base (e.g., 3.0 mmol of Et₃N or DIPEA).
-
Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-70 °C and stir for 6-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate (3 x 15 mL).
-
Wash the combined filtrate with saturated aqueous ammonium chloride solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the 1-alkynyl-4-methoxyphthalazine.
Data Presentation
| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 12 | 82 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 70 | 8 | 89 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 16 | 75 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 65 | 10 | 78 |
Note: The data in this table is representative and yields may vary depending on the specific substrate and reaction conditions.
References
Application Notes and Protocols for the Derivatization of 1-Chloro-4-methoxyphthalazine in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of 1-chloro-4-methoxyphthalazine derivatives. This scaffold is a versatile starting point for the development of novel therapeutic agents, particularly in the area of oncology.
Introduction
Phthalazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Derivatization of the phthalazine core, specifically at the 1 and 4 positions, has been a fruitful strategy for modulating biological activity. This compound serves as a key intermediate, allowing for diverse chemical modifications to explore the chemical space and establish robust structure-activity relationships.
Recent research has highlighted the potential of phthalazine derivatives as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth.[1][3][4] By systematically modifying the substituents on the phthalazine ring, researchers can optimize potency, selectivity, and pharmacokinetic properties. These notes will detail the synthetic protocols for creating a library of derivatives and summarize the key SAR findings to guide future drug design efforts.
Synthetic Derivatization Workflow
The derivatization of this compound primarily involves nucleophilic substitution at the C1 position, leveraging the reactivity of the chloro group. A variety of nucleophiles, including amines, thiols, and alcohols, can be introduced. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions, offer powerful methods for creating carbon-carbon and carbon-nitrogen bonds, respectively.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with Amines
This protocol describes the synthesis of 1-amino-4-methoxyphthalazine derivatives.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF or Dioxane.
-
Add the desired amine (1.2 equivalents) to the solution.
-
Add DIPEA or TEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 80-100 °C, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Buchwald-Hartwig Amination
This protocol is suitable for coupling a wide range of primary and secondary amines with this compound.[5][6][7][8]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox techniques
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 1-amino-4-methoxyphthalazine derivative.[8]
Structure-Activity Relationship (SAR) Studies
The derivatization of the phthalazine core has led to the discovery of potent anticancer agents, particularly VEGFR-2 inhibitors.[1][3] The following tables summarize key quantitative data from SAR studies.
Table 1: SAR of 1-Substituted Phthalazine Derivatives as VEGFR-2 Inhibitors and Anticancer Agents.
| Compound ID | R Group at C1 Position | Cancer Cell Line | IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (µM) | Reference |
| 6c | Biarylurea moiety with 4-chloro-3-trifluoromethylphenyl | HCT-116 | 6.2 | Not Reported | [1] |
| 6f | Biarylurea moiety with 4-chloro-3-trifluoromethylphenyl | MCF-7 | 3.1 | Not Reported | [1] |
| 2g | Substituted amine | MCF-7 | 0.15 | 0.148 | [3] |
| 2g | Substituted amine | HepG2 | 0.18 | 0.148 | [3] |
| 4a | Substituted amine | MCF-7 | 0.12 | 0.196 | [3] |
| 4a | Substituted amine | HepG2 | 0.09 | 0.196 | [3] |
| 12b | Dipeptide derivative | HCT-116 | 0.32 | 17.8 | [4] |
| 13c | Hydrazone derivative | HCT-116 | 0.64 | Not Reported | [4] |
Key SAR Insights:
-
The introduction of a biarylurea moiety at the C1 position can lead to potent VEGFR-2 inhibition.[1]
-
Substitution patterns on the terminal phenyl ring of the biarylurea, such as 4-chloro-3-trifluoromethyl, can significantly enhance anticancer activity.[1]
-
Diverse amine substitutions at the C1 position can yield highly potent derivatives against various cancer cell lines, with some exhibiting IC₅₀ values in the nanomolar range.[3]
-
The incorporation of dipeptide and hydrazone functionalities has also been shown to result in significant cytotoxicity against cancer cells.[4]
Mechanism of Action: VEGFR-2 Signaling Pathway
Many of the synthesized phthalazine derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of phthalazine derivatives.
VEGF (Vascular Endothelial Growth Factor) binding to its receptor, VEGFR-2, on the cell surface leads to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which ultimately promote cell proliferation, migration, and survival.[1] Phthalazine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation, thereby blocking the entire downstream signaling cascade.[1]
Conclusion
This compound is a valuable starting material for the synthesis of diverse libraries of phthalazine derivatives for SAR studies. The synthetic protocols provided herein offer robust methods for accessing a wide range of analogs. The summarized SAR data demonstrates that strategic modifications at the C1 position can lead to the discovery of highly potent compounds with potential therapeutic applications, particularly as anticancer agents targeting VEGFR-2. Further exploration of this scaffold is warranted to develop novel drug candidates with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for 1-Chloro-4-methoxyphthalazine in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-methoxyphthalazine is a versatile heterocyclic building block extensively utilized in combinatorial chemistry for the generation of diverse molecular libraries. The presence of a reactive chloro group at the 1-position allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups and appendages. This reactivity, coupled with the privileged phthalazine scaffold known for its diverse biological activities, makes this compound an attractive starting material for drug discovery programs, particularly in the search for novel anticancer and antioxidant agents.
The general strategy involves the reaction of this compound and its analogs with various nucleophiles, including amines, thiols, alcohols, and active methylene compounds, to rapidly generate a library of substituted phthalazine derivatives. This approach facilitates the exploration of the chemical space around the phthalazine core to identify structure-activity relationships (SAR) and optimize lead compounds.
Core Applications
-
Scaffold for Library Synthesis: Serves as a key intermediate for the parallel synthesis of phthalazine-based compound libraries.
-
Anticancer Drug Discovery: Used in the synthesis of novel compounds with cytotoxic activity against various cancer cell lines.
-
Antioxidant Agent Development: The phthalazine core is a component of molecules designed to have antioxidant properties.
-
Kinase Inhibitor Synthesis: The phthalazine scaffold is present in known kinase inhibitors, and this starting material can be used to generate novel analogs.
Experimental Data
The following tables summarize quantitative data from studies utilizing 1-chloro-4-substituted-phthalazines for the synthesis of new chemical entities.
Table 1: Synthesis of Phthalazine Derivatives via Nucleophilic Substitution
| Starting Material | Nucleophile/Reagent | Product | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Malononitrile | 2-(4-(4-Phenoxyphenyl)phthalazin-1-yl)malononitrile | Ethanol | Reflux, 6h | - | [1][2] |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Ethyl cyanoacetate | Ethyl 2-cyano-2-(4-(4-phenoxyphenyl)phthalazin-1-yl)acetate | Ethanol | Reflux, 6h | - | [1] |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | o-Phenylenediamine | 5-(4-Phenoxyphenyl)benzo[2][3]imidazo[2,1-a]phthalazine | Fusion | - | - | [2] |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Anthranilic acid | 5-(4-Phenoxyphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one | Fusion | - | - | [2] |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Ethanolamine | 2-((4-(4-Phenoxyphenyl)phthalazin-1-yl)amino)ethan-1-ol | - | - | - | [2] |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Thiourea | 4-(4-Phenoxyphenyl)phthalazin-1-thiol | - | - | - | [2] |
| 1,4-Dichlorophthalazine | Formic hydrazide | 6-Alkoxy-(1,2,4)triazolo(3,4-a)phthalazines | Xylene | Reflux | - | [1] |
| 1-Chloro-4-(2,4,6-trimethylphenyl)phthalazine | Phenyl isothiocyanate | 6-(2,4,6-Trimethylphenyl)-N-phenyl-[1][3][4]triazolo[3,4-a]phthalazin-3-amine | Absolute Ethanol | Reflux, 8h | 73 | [5] |
Note: Yields were not always reported in the source literature.
Table 2: In Vitro Cytotoxicity Data (IC50 in µg/mL) of Synthesized Phthalazine Derivatives [2]
| Compound ID | HePG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) |
| 1 | 10.82 | 25.08 | 11.15 | 19.30 |
| 20 | 8.67 | - | 9.41 | 12.21 |
| 25 | - | - | - | 9.22 |
| Doxorubicin | 4.5 | 5.2 | 6.4 | 7.8 |
Note: Dashes indicate data not reported. Compound structures are as described in the reference.
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound
This protocol describes a general procedure for the reaction of this compound with a nucleophile (e.g., an amine, thiol, or alcohol) in a combinatorial or parallel synthesis format.
Materials:
-
This compound
-
Nucleophile of choice (1.1 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Ethanol)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.2 equivalents)
-
Reaction vessels (e.g., 96-well plate or individual reaction vials)
-
Stirring mechanism (e.g., magnetic stir plate or orbital shaker)
-
Analytical instruments for reaction monitoring and product characterization (TLC, LC-MS, NMR)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 0.1 M in DMF).
-
Prepare a stock solution of the base in the same solvent (e.g., 0.12 M TEA in DMF).
-
Prepare individual stock solutions or a library of nucleophiles in the same solvent (e.g., 0.11 M in DMF).
-
-
Reaction Setup:
-
To each reaction vessel, add the desired volume of the this compound stock solution.
-
Add the corresponding nucleophile solution to each vessel.
-
Add the base solution to initiate the reaction.
-
-
Reaction Conditions:
-
Seal the reaction vessels.
-
Heat the reaction mixture at a specified temperature (e.g., 60-100 °C) with stirring for a designated time (e.g., 4-24 hours). The optimal temperature and time will depend on the specific nucleophile and solvent used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, allow the reaction mixtures to cool to room temperature.
-
The work-up procedure will vary depending on the properties of the product. A common method involves:
-
Quenching the reaction with water.
-
Extracting the product with an organic solvent (e.g., ethyl acetate).
-
Washing the organic layer with brine.
-
Drying the organic layer over anhydrous sodium sulfate.
-
Concentrating the solvent in vacuo.
-
-
Purify the crude product using an appropriate method, such as column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
Confirm the structure and purity of the final products using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Specific Protocol: Synthesis of 2-(4-(4-Phenoxyphenyl)phthalazin-1-yl)malononitrile[1][2]
This protocol is adapted from the literature for the synthesis of a specific derivative.
Materials:
-
1-Chloro-4-(4-phenoxyphenyl)phthalazine (1 equivalent)
-
Malononitrile (1 equivalent)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of 1-chloro-4-(4-phenoxyphenyl)phthalazine in ethanol, add an equimolar amount of malononitrile.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the solid from a suitable solvent to afford the pure product.
-
Characterize the product using appropriate analytical methods.
Visualizations
Caption: Combinatorial chemistry workflow using this compound.
Caption: General reaction scheme for nucleophilic substitution.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-4-methoxyphthalazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Chloro-4-methoxyphthalazine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and effective method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor, 4-methoxyphthalazin-1(2H)-one, typically from phthalic anhydride and hydrazine, followed by methylation. The second step is the chlorination of 4-methoxyphthalazin-1(2H)-one using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Q2: What are the critical parameters to control during the chlorination step?
The critical parameters for the chlorination of 4-methoxyphthalazin-1(2H)-one are:
-
Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. It is crucial to control the temperature to avoid potential side reactions.
-
Reaction Time: Sufficient reaction time is necessary for the complete conversion of the starting material. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Purity of Reagents: The purity of the 4-methoxyphthalazin-1(2H)-one precursor and the phosphorus oxychloride is vital for a clean reaction and high yield.
-
Moisture Control: The reaction is sensitive to moisture. Therefore, anhydrous conditions are essential to prevent the decomposition of the chlorinating agent and the product.
Q3: What are the potential side reactions during the synthesis of this compound?
Potential side reactions include:
-
Incomplete Chlorination: The reaction may not go to completion, resulting in a mixture of the starting material and the desired product.
-
Hydrolysis of the Product: this compound is susceptible to hydrolysis back to 4-methoxyphthalazin-1(2H)-one if exposed to water during workup or purification.
-
Cleavage of the Methoxy Group: Although less common with POCl₃ compared to stronger Lewis acids, there is a possibility of the methoxy group being cleaved, leading to the formation of a hydroxylated impurity.
-
Formation of Colored Impurities: Overheating or prolonged reaction times can lead to the formation of colored, tar-like substances.
Q4: How can I purify the final product, this compound?
Purification can be achieved through several methods:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system needs to be determined empirically.
-
Column Chromatography: For separating the product from closely related impurities, column chromatography using silica gel is an effective technique. The appropriate eluent system should be determined by TLC analysis.
-
Washing: Washing the crude product with a saturated sodium bicarbonate solution can help neutralize any remaining acidic impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Incomplete reaction. 2. Decomposition of the product during workup. 3. Inactive chlorinating agent. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 2. Ensure anhydrous conditions during workup. Use a non-aqueous workup if possible. 3. Use fresh, high-purity POCl₃. |
| Presence of Starting Material in the Final Product | 1. Insufficient amount of chlorinating agent. 2. Short reaction time or low temperature. | 1. Use a larger excess of POCl₃. 2. Increase the reaction time or temperature and monitor the reaction until the starting material is consumed. |
| Formation of a Dark-Colored or Tarry Product | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Product Hydrolyzes Back to Starting Material | 1. Presence of moisture during the reaction or workup. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Quench the reaction mixture carefully into ice-cold water or a mixture of ice and a base like sodium bicarbonate. |
| Presence of an Impurity with a Similar Polarity to the Product | 1. Formation of a side product, such as the demethylated analog. | 1. Optimize reaction conditions to minimize side product formation (e.g., lower temperature). 2. Use a different purification method, such as preparative TLC or a different solvent system for column chromatography. |
Experimental Protocols
Synthesis of 4-methoxyphthalazin-1(2H)-one (Precursor)
A detailed protocol for the synthesis of the precursor is crucial for the overall success of the synthesis of this compound. A general two-step procedure is outlined below.
Step 1: Synthesis of 4-hydroxyphthalazin-1(2H)-one
-
In a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Methylation of 4-hydroxyphthalazin-1(2H)-one
-
To a solution of 4-hydroxyphthalazin-1(2H)-one (1 equivalent) in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 equivalents), dropwise to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-methoxyphthalazin-1(2H)-one.
Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 4-methoxyphthalazin-1(2H)-one (1 equivalent).
-
Add excess phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.
-
Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Conditions for the Chlorination of 4-methoxyphthalazin-1(2H)-one
| Parameter | Condition |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Solvent | Neat POCl₃ or a high-boiling inert solvent like toluene |
| Temperature | 100-110 °C (Reflux) |
| Reaction Time | 2-6 hours |
| Workup | Quenching with ice water followed by neutralization |
Table 2: 1H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3-8.5 | m | 2H | Aromatic-H |
| ~7.8-8.0 | m | 2H | Aromatic-H |
| ~4.2 | s | 3H | -OCH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent used for NMR analysis.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
Common side reactions in the synthesis of 1-substituted-4-methoxyphthalazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-substituted-4-methoxyphthalazines. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-substituted-4-methoxyphthalazines?
A1: The most common strategies involve a two-step process starting from a suitable precursor. First is the synthesis of the key intermediate, 1-chloro-4-methoxyphthalazine. This is typically followed by either a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the desired substituent at the 1-position.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material plus an oxygen atom. What could this be?
A2: This is likely an N-oxide of your phthalazine derivative. While not always a common side reaction under standard substitution conditions, the use of certain oxidizing reagents during or after the main reaction sequence can lead to the formation of N-oxides on one of the phthalazine nitrogen atoms. For instance, reagents like m-chloroperoxybenzoic acid (mCPBA) are known to cause N-oxidation.
Q3: My reaction to introduce an amine at the 1-position is giving multiple products with increasing molecular weights. What is happening?
A3: You are likely observing over-alkylation of the amine nucleophile. Primary and secondary amines can react with more than one molecule of this compound, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. This is a common issue in nucleophilic substitution reactions with amines.
Q4: During the synthesis of this compound from 4-hydroxyphthalazinone, I get a mixture of products. Why?
A4: This is often due to the lactam-lactim tautomerism of the 4-hydroxyphthalazinone precursor. It exists in equilibrium between the lactam (phthalazinone) and lactim (4-hydroxyphthalazine) forms. During the O-methylation step, if the reaction is not complete or conditions are not optimal, you may get a mixture of the desired O-methylated product (4-methoxyphthalazine) and the N-methylated byproduct from the reaction at the lactam nitrogen.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common side reactions.
Problem 1: Low Yield of the Desired 1-Substituted-4-Methoxyphthalazine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and/or temperature. - Ensure efficient stirring. - Use a higher equivalent of the incoming nucleophile or coupling partner. |
| Degradation of Starting Material | - Lower the reaction temperature. - Use a milder base or catalyst system. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. |
| Hydrolysis of the Product or Starting Material | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere to exclude moisture. - Quench the reaction carefully with non-aqueous workup if the product is water-sensitive. |
Problem 2: Presence of Specific Side Products
| Observed Side Product | Formation Mechanism | Prevention and Mitigation |
| 4-Hydroxyphthalazinone | Hydrolysis of the methoxy group or the chloro group on the starting material. | - Use anhydrous conditions. - Avoid acidic workup conditions which can catalyze hydrolysis. |
| 1,4-Dimethoxyphthalazine | Reaction of the starting this compound with residual methoxide from the previous step or decomposition. | - Ensure complete removal of methoxide after the O-methylation step. - Purify the this compound intermediate thoroughly. |
| Homocoupled Biaryl (from Suzuki Coupling) | Dimerization of the arylboronic acid coupling partner. | - Use a stoichiometric amount of the boronic acid. - Optimize the palladium catalyst and ligand system. - Perform the reaction under dilute conditions. |
| Dehalogenated Product (4-Methoxyphthalazine) | Reductive dehalogenation of this compound, particularly in Suzuki coupling. | - Use a well-defined palladium catalyst. - Avoid excessive amounts of base or prolonged reaction times at high temperatures. |
| N-Methylated Phthalazinone | Reaction at the nitrogen of the lactam tautomer during O-methylation of 4-hydroxyphthalazinone. | - Use a stronger methylating agent that favors O-alkylation (e.g., dimethyl sulfate). - Optimize the base and solvent system to favor the lactim tautomer. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd(PPh₃)₄ (0.05 equiv)
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Sodium carbonate (2.0 equiv)
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Toluene/Ethanol/Water (4:1:1 mixture)
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Nitrogen or Argon gas
Procedure:
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To a dry round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
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Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Add the solvent mixture (Toluene/Ethanol/Water) via syringe.
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Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
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Heat the reaction to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution of this compound with a Primary Amine
Materials:
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This compound (1.0 equiv)
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Primary amine (1.1 equiv)
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Potassium carbonate (2.0 equiv)
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Anhydrous N,N-Dimethylformamide (DMF)
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Nitrogen or Argon gas
Procedure:
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To a dry round-bottom flask, add this compound and potassium carbonate.
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Add anhydrous DMF to the flask.
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Add the primary amine to the reaction mixture under an inert atmosphere.
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Heat the reaction to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting Guides
Technical Support Center: Purification of 1-Chloro-4-methoxyphthalazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-chloro-4-methoxyphthalazine derivatives by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the column chromatography of this compound and its derivatives.
Q1: My this compound derivative is not moving from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?
A1: This indicates your compound is highly polar and strongly adsorbed to the silica gel. You can try the following:
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Increase Solvent Polarity: Add a small percentage of methanol (MeOH) to your eluent. Start with a low concentration (e.g., 1-5% MeOH in dichloromethane (DCM) or ethyl acetate (EtOAc)). Be cautious, as high concentrations of methanol can dissolve silica gel.[1]
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Use a Basic Modifier: Phthalazine derivatives are nitrogen-containing heterocycles and can be basic. The acidic nature of silica gel can cause strong binding or streaking. Adding a small amount of a basic modifier to your eluent system can neutralize the acidic sites on the silica and improve elution. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%. Alternatively, a pre-mixed solution of 7N ammonia in methanol can be used as the polar component in your eluent system (e.g., 0-10% of 7N NH₃ in MeOH/DCM).
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Consider an Alternative Stationary Phase: If your compound is unstable on silica or remains immobile, consider using a different stationary phase like alumina (neutral or basic) or Florisil.
Q2: My compound appears as a streak rather than a spot on the TLC plate. How can I get a clean separation on the column?
A2: Streaking is often a sign of overloading, compound instability, or strong interaction with the stationary phase.
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Reduce Sample Concentration: Ensure the sample solution for TLC is not too concentrated. A 1% solution is a good starting point.
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Check for Compound Degradation: Your compound might be degrading on the acidic silica gel. To test for this, run a 2D TLC. Spot your compound, run the plate in one solvent system, dry it, rotate it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound is likely decomposing.
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Use a Basic Modifier: As mentioned in A1, adding a small amount of triethylamine or using an ammonia-containing solvent system can prevent streaking for basic compounds.
Q3: I'm getting poor separation between my product and an impurity, even though they have a good Rf difference on the TLC plate. What could be the problem?
A3: This can be frustrating and can be due to several factors during the column chromatography process itself.
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Improper Column Packing: An improperly packed column with channels or bubbles will lead to poor separation. Ensure your silica gel slurry is homogenous and well-settled. Gently tap the column as you pack to ensure a uniform bed.
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Overloading the Column: Applying too much sample for the amount of silica gel will result in broad bands that overlap. A general rule of thumb is to use a 20:1 to 40:1 ratio of silica gel to crude product by weight.
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Sample Application: The sample should be applied to the column in the most concentrated form possible and as a narrow, even band at the top of the silica. Dissolve your sample in a minimal amount of a solvent in which it is highly soluble, and then apply it carefully to the column.
Q4: My purified product yield is very low. Where could my compound have gone?
A4: Low yield can be due to several reasons, from handling losses to compound instability.
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Compound Still on the Column: Your compound may be too polar for the eluent system and has not eluted from the column. Try flushing the column with a very polar solvent system (e.g., 10-20% MeOH in DCM) to see if you can recover your product.
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Degradation on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds over the extended time of a column run. Minimizing the time the compound spends on the column by using flash chromatography (applying pressure) can help.
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Co-elution with Impurities: Your product may have co-eluted with an impurity, and you may have discarded fractions that contained your product. Always check all fractions by TLC before combining and discarding them.
Q5: The solvent flow through my column is very slow or has stopped completely. How can I fix this?
A5: A slow or stopped flow is usually due to a blockage.
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Fine Particles: The silica gel may contain very fine particles that are clogging the frit or the bottom of the column. Using a layer of sand at the bottom and top of the silica bed can help prevent this.
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Precipitation: Your crude sample may have precipitated at the top of the column upon application, especially if you used a solvent to dissolve it that is stronger than your mobile phase. In this case, you may need to unpack the column and recover your material.
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Column Packing: The column may be packed too tightly.
Data Presentation
The following table summarizes typical solvent systems that can be used as a starting point for the purification of this compound derivatives. The optimal system for a specific derivative will depend on its other substituents and should be determined by TLC analysis. The ideal Rf value for the target compound on a TLC plate for good column separation is typically between 0.25 and 0.35.
| Derivative Type | Stationary Phase | Eluent System (v/v) | Notes |
| General Phthalazine Derivatives | Silica Gel | Hexane / Ethyl Acetate | A good starting point for many organic compounds. The ratio should be adjusted based on TLC. |
| 1-Chloro-4-arylphthalazine | Silica Gel | 25-30% Ethyl Acetate in n-Hexane | A specific example for a related derivative. |
| Basic Phthalazine Derivatives | Silica Gel | 0-10% 7N NH₃ in Methanol / Dichloromethane | The basic modifier helps to reduce tailing and improve the elution of nitrogen-containing heterocycles. |
| Isomeric Dichloromonomethoxypyridazines | Alumina | Diethyl Ether | Alumina can be a good alternative to silica for some nitrogen heterocycles. |
| General Polar Phthalazine Derivatives | Silica Gel | Dichloromethane / Methanol | For more polar derivatives, a small amount of methanol can be added to increase the eluting power. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of this compound Derivatives
This protocol outlines a standard procedure for purifying this compound derivatives using silica gel column chromatography.
1. Materials:
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Glass chromatography column with a stopcock
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Silica gel (230-400 mesh)
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Sand (acid-washed)
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Cotton or glass wool
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Eluent (solvent system determined by TLC)
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Crude this compound derivative
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
2. Column Preparation (Wet Slurry Method):
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.
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In a separate beaker, make a slurry of silica gel with the initial, least polar eluent. The consistency should be pourable but not too dilute.
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Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and to dislodge any air bubbles.
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Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs, continue to add the slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.
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Once the silica is packed, add a final layer of sand (approx. 1 cm) on top to protect the silica bed from being disturbed.
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Drain the solvent until the level is just at the top of the sand layer.
3. Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent, or a more volatile solvent like DCM).
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Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
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Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is again at the top of the sand.
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Carefully add a small amount of fresh eluent and again drain it to the top of the sand layer to ensure all the sample is on the silica bed.
4. Elution and Fraction Collection:
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Carefully fill the column with the eluent.
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Begin collecting the eluting solvent in fractions (e.g., 10-20 mL per fraction).
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If using flash chromatography, apply gentle pressure to the top of the column using a pump or inert gas to achieve a steady flow rate.
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Monitor the separation by collecting small spots from the fractions for TLC analysis.
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If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
5. Product Isolation:
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Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions in a round-bottom flask.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
Mandatory Visualization
Below is a troubleshooting workflow for the column chromatography of this compound derivatives.
Caption: Troubleshooting workflow for column chromatography purification.
References
How to increase the yield of nucleophilic substitution on 1-Chloro-4-methoxyphthalazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the yield of nucleophilic substitution reactions on 1-chloro-4-methoxyphthalazine.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: this compound is an electron-deficient heterocyclic compound, which makes it susceptible to nucleophilic aromatic substitution. The phthalazine ring system, with its two nitrogen atoms, withdraws electron density from the aromatic system, facilitating the attack of nucleophiles at the carbon bearing the chlorine atom. The chlorine atom at the 1-position is a good leaving group in these reactions.
Q2: How does the methoxy group at the 4-position affect the reactivity?
A2: The methoxy group is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted phthalazine. However, the overall electron-deficient nature of the phthalazine ring still allows for successful SNAr reactions. The electronic effect of substituents on the phthalazine ring can influence reaction rates and yields[1].
Q3: What are the most common types of nucleophiles used in these reactions?
A3: A wide range of nucleophiles can be used, including:
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N-nucleophiles: Primary and secondary amines (aliphatic and aromatic) are commonly used to form amino-phthalazine derivatives.
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O-nucleophiles: Alkoxides and phenoxides can be used to introduce new ether linkages.
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S-nucleophiles: Thiols and thiolates are effective for synthesizing thioether derivatives.
Q4: Are there any common side reactions to be aware of?
A4: Potential side reactions include:
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Hydrolysis: In the presence of water, especially under basic conditions, the starting material or product can undergo hydrolysis.
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Multiple substitutions: If the nucleophile has multiple reactive sites, or if the product of the initial substitution is still reactive, further reactions can occur. With amine nucleophiles, for instance, over-alkylation can be an issue if the newly formed amine is still nucleophilic[2].
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Elimination reactions: While less common for aromatic systems, under strongly basic conditions and with certain substrates, elimination reactions can compete with substitution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Low Reactivity of Nucleophile: The nucleophile may not be strong enough to attack the phthalazine ring. | - Use a stronger nucleophile (e.g., the corresponding anion by deprotonation with a suitable base).- Increase the reaction temperature. |
| 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility or stabilization of the transition state. | - Use a polar aprotic solvent such as DMF, DMSO, or dioxane.- For some reactions, protic solvents like ethanol or n-butanol can be effective, especially at reflux temperatures. | |
| 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | - Monitor the reaction progress using TLC or LC-MS.- Increase the reaction time and/or temperature. Refluxing is often necessary. | |
| Low Yield | 1. Side Reactions: As mentioned in the FAQs, hydrolysis or multiple substitutions could be consuming the starting material or product. | - Ensure anhydrous reaction conditions if water is a concern.- Use a stoichiometric amount of the nucleophile to minimize multiple substitutions. |
| 2. Product Degradation: The product may be unstable under the reaction conditions. | - Attempt the reaction at a lower temperature for a longer duration.- Use a milder base if applicable. | |
| 3. Difficult Product Isolation: The product may be difficult to separate from the reaction mixture or byproducts. | - Optimize the work-up procedure. This may involve adjusting the pH, using different extraction solvents, or employing column chromatography for purification. | |
| Formation of Multiple Products | 1. Multiple Reactive Sites on Nucleophile: The nucleophile may have more than one site that can react. | - Use a protecting group strategy to block unwanted reactive sites on the nucleophile. |
| 2. Reaction at Other Positions on the Phthalazine Ring: While less likely, reaction at other positions could occur under certain conditions. | - Confirm the structure of the major product using spectroscopic methods (NMR, MS).- Adjusting the reaction conditions (e.g., solvent, temperature) may improve regioselectivity. |
Data Presentation
The following tables summarize typical reaction conditions and yields for nucleophilic substitution on 1-chlorophthalazine derivatives. Note: Data for the exact this compound is limited; therefore, data from closely related 1-chloro-4-substituted-phthalazines are included for comparison.
Table 1: Nucleophilic Substitution with N-Nucleophiles on 1-Chloro-4-arylphthalazines
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanolamine | Dioxane | Reflux | 12 | 60 | [3] |
| o-Phenylenediamine | Fusion | - | 1 | 86 | [3] |
| Benzoylhydrazine | n-Butanol | Reflux | 24 | - | [4] |
| Piperidine | Acetone | Reflux | 3-15 | 47-84 | [5] |
| Arylamines | Acetone | Reflux | 3-15 | 47-84 | [5] |
Table 2: Nucleophilic Substitution with O- and S-Nucleophiles on 1-Chloro-4-arylphthalazines
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium methoxide | Methanol | Reflux | - | 83 | [4] |
| Thiourea/NaOEt | Ethanol | Reflux | 6 | - | [4] |
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine (based on Raposo et al.[5])
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To a stirred solution of the 1-chloro-4-substituted-phthalazine (1.0 eq.) in a suitable solvent (e.g., acetone or ethanol), add the amine nucleophile (1.0-1.2 eq.).
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid and wash with a cold solvent.
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If no precipitate forms, remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
General Procedure for Nucleophilic Substitution with an Alkoxide (based on Abdel-Wahab et al.[4])
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Prepare the sodium alkoxide solution by carefully adding sodium metal to the corresponding anhydrous alcohol under an inert atmosphere.
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Add the 1-chloro-4-substituted-phthalazine (1.0 eq.) to the freshly prepared sodium alkoxide solution.
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Heat the reaction mixture to reflux and monitor the reaction by TLC.
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After completion, cool the reaction to room temperature and carefully quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.
Caption: A typical experimental workflow for nucleophilic substitution on this compound.
Caption: A decision tree for troubleshooting low yield in nucleophilic substitution reactions.
References
Troubleshooting guide for reactions involving 1-Chloro-4-methoxyphthalazine
Welcome to the technical support center for 1-Chloro-4-methoxyphthalazine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their chemical syntheses. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in nucleophilic aromatic substitution (SNA)?
A1: this compound is an activated aryl chloride towards nucleophilic aromatic substitution. The phthalazine ring itself is electron-deficient, which facilitates the attack of nucleophiles. The chlorine at the 1-position is the leaving group. The methoxy group at the 4-position is an electron-donating group, which can modulate the reactivity of the substrate. While electron-withdrawing groups generally accelerate SNAr reactions, the inherent reactivity of the chlorophthalazine core still allows for efficient substitution with a variety of nucleophiles.[1][2][3]
Q2: What are the typical reaction conditions for nucleophilic substitution with this compound?
A2: Typical conditions involve reacting this compound with a nucleophile in a polar aprotic solvent, often in the presence of a base. The choice of base and solvent depends on the nucleophilicity of the reacting partner. For example, weaker nucleophiles may require stronger bases and higher temperatures.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system should be chosen to achieve good separation between the starting material (this compound), the desired product, and any potential byproducts. Visualizing the spots under UV light is typically effective due to the aromatic nature of the compounds.
Troubleshooting Guide
Below are common problems encountered in reactions involving this compound, along with their potential causes and recommended solutions.
Issue 1: Low or No Conversion of Starting Material
Potential Causes & Solutions
| Cause | Recommended Solutions |
| Insufficiently activated nucleophile | For nucleophiles like amines or thiols, the addition of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) is crucial to deprotonate the nucleophile and increase its reactivity. |
| Low reaction temperature | Many SNAr reactions require heating to overcome the activation energy. Gradually increase the reaction temperature and monitor for product formation by TLC. Be cautious of potential decomposition at excessively high temperatures. |
| Inappropriate solvent | Polar aprotic solvents like DMF, DMSO, or NMP are generally effective as they can help to solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive. |
| Poor quality of starting material | Ensure the this compound is pure and dry. Impurities or degradation of the starting material can inhibit the reaction. |
| Deactivating effect of the methoxy group | The electron-donating nature of the methoxy group can slightly reduce the electrophilicity of the reaction center compared to phthalazines with electron-withdrawing groups. Using a stronger base, a more nucleophilic reagent, or higher temperatures may be necessary to drive the reaction to completion.[1] |
Issue 2: Formation of Side Products
Potential Causes & Solutions
| Cause | Recommended Solutions |
| Hydrolysis of the chloro group | If water is present in the reaction mixture, especially under basic conditions, hydrolysis of the chloro group to a hydroxyl group can occur, forming 4-methoxyphthalazin-1(2H)-one. Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with the solvent | At high temperatures, solvents like DMF can decompose and participate in side reactions. If you suspect solvent-related side products, consider using a more stable solvent like DMSO or dioxane. |
| Di-substitution or reaction at other sites | While the 1-position is the most reactive site for nucleophilic attack, strong nucleophiles or harsh reaction conditions could potentially lead to other reactions. Using stoichiometric amounts of the nucleophile and milder conditions can help to improve selectivity. |
| Side reactions in Suzuki Couplings | In Suzuki couplings, common side reactions include homocoupling of the boronic acid and protodeboronation. To minimize these, ensure anhydrous and anaerobic conditions, use an appropriate palladium catalyst and ligand, and optimize the base and solvent system. |
Issue 3: Difficult Purification of the Product
Potential Causes & Solutions
| Cause | Recommended Solutions |
| Co-elution of product and starting material | If the product and starting material have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography, including gradients and the addition of small amounts of a modifier like triethylamine for basic products. |
| Removal of inorganic salts | After the reaction, quenching with water and extracting the product into an organic solvent is a standard workup procedure. A thorough aqueous wash can help remove most inorganic salts. |
| Presence of highly polar impurities | Highly polar impurities can sometimes be removed by precipitation or crystallization of the desired product from a suitable solvent system. |
| Oily or non-crystalline product | If the product is an oil, purification by column chromatography is the most common method. If a solid product is desired, try different crystallization solvents or techniques like trituration. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a general experimental workflow for a nucleophilic substitution reaction with this compound and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for reactions involving this compound.
Caption: A logical flowchart for troubleshooting common issues.
Key Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine:
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To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, 2.0 eq).
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The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred until the starting material is consumed as monitored by TLC.
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Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
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The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel or by recrystallization.
Note: This is a general guideline, and the optimal conditions (solvent, base, temperature, and reaction time) may vary depending on the specific amine used.
References
Technical Support Center: Monitoring 1-Chloro-4-methoxyphthalazine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 1-Chloro-4-methoxyphthalazine using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Thin Layer Chromatography (TLC) Troubleshooting Guide
FAQs for TLC Analysis
Q1: What is a good starting solvent system for TLC analysis of this compound?
A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent and a moderately polar solvent. We recommend starting with a solvent system of Hexane:Ethyl Acetate (7:3) . You can then adjust the polarity based on the resulting Rf value of your starting material.
Q2: How can I visualize the spots on the TLC plate?
This compound contains a chromophore and should be visible under a UV lamp at 254 nm.[1] For enhanced visualization, or if your product is not UV-active, you can use a potassium permanganate stain.
Q3: What is a "co-spot" and why is it important?
A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture.[2][3] This is crucial for confirming if a spot in the reaction mixture corresponds to the starting material, especially when the Rf values of the starting material and product are very similar.[2][3]
Q4: How do I know when my reaction is complete?
The reaction is generally considered complete when the spot corresponding to the limiting reactant (in this case, likely this compound) is no longer visible in the reaction mixture lane on the TLC plate.[3] Concurrently, you should observe the appearance and intensification of a new spot corresponding to your product.
Common TLC Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or elongated spots | - Sample is too concentrated. | - Dilute your sample before spotting it on the TLC plate. |
| - The compound is unstable on the silica gel. | - Consider using a different stationary phase like alumina or reverse-phase silica. | |
| Spots are not moving from the baseline (Low Rf) | - The solvent system is not polar enough. | - Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Spots are running at the solvent front (High Rf) | - The solvent system is too polar. | - Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase. |
| No spots are visible under UV light | - The compound is not UV-active. | - Use a chemical stain for visualization, such as potassium permanganate. |
| - The sample is too dilute. | - Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications. | |
| Spots are smeared or run together | - The TLC chamber was not properly saturated with solvent vapor. | - Place a piece of filter paper in the developing chamber to ensure proper solvent vapor saturation. |
| - The spots were applied too close to each other. | - Ensure adequate spacing between the spotted lanes on the TLC plate. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
FAQs for HPLC Analysis
Q1: What type of HPLC column is suitable for analyzing this compound?
A reverse-phase C18 column is a good starting point for the analysis of moderately polar aromatic compounds like this compound.
Q2: What is a recommended mobile phase for HPLC analysis?
For a reverse-phase C18 column, a gradient elution with Acetonitrile and Water (both with 0.1% formic acid) is a good starting point. A typical gradient might be:
-
0-2 min: 30% Acetonitrile
-
2-10 min: 30% to 90% Acetonitrile
-
10-12 min: 90% Acetonitrile
-
12-15 min: 30% Acetonitrile
Q3: What detector should I use?
A UV detector set at a wavelength where this compound has strong absorbance (e.g., 254 nm or 280 nm) is suitable. A photodiode array (PDA) detector can also be used to obtain the full UV spectrum of the peaks.
Q4: How can I confirm the identity of the peaks in my chromatogram?
To confirm peak identity, you can compare the retention times with those of authentic standards of your starting material and expected product. For unequivocal identification, you can use a mass spectrometer (LC-MS) as a detector.
Common HPLC Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High backpressure | - Blockage in the system (e.g., guard column, column frit). | - Replace the guard column. Back-flush the column with an appropriate solvent. |
| - Precipitation of buffer in the mobile phase. | - Ensure the mobile phase components are fully miscible and filtered. | |
| Peak tailing | - Secondary interactions between the analyte and the stationary phase. | - Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol interactions. |
| - Column is overloaded. | - Reduce the injection volume or dilute the sample. | |
| Split peaks | - The column is voided or damaged. | - Replace the column. |
| - The sample solvent is too different from the mobile phase. | - Dissolve the sample in a solvent that is similar in composition to the initial mobile phase. | |
| Shifting retention times | - Inconsistent mobile phase composition. | - Prepare fresh mobile phase and ensure accurate mixing. |
| - Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature. | |
| - Column degradation. | - Replace the column. | |
| Noisy baseline | - Air bubbles in the system. | - Degas the mobile phase thoroughly. |
| - Contaminated mobile phase or detector cell. | - Use high-purity solvents and flush the detector cell. |
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), co-spot (Co), and reaction mixture (RM).
-
Spotting: Using a capillary tube, spot a small amount of your diluted starting material solution on the "SM" and "Co" marks. Then, spot your reaction mixture on the "RM" and "Co" marks.
-
Development: Place the spotted TLC plate in a developing chamber containing your chosen solvent system (e.g., Hexane:Ethyl Acetate 7:3). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If necessary, use a staining agent like potassium permanganate for further visualization.
-
Analysis: Compare the spots in the "RM" lane to the "SM" lane to determine the consumption of the starting material and the formation of the product.
HPLC Monitoring Protocol
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Sample Preparation: Dilute a small aliquot of your reaction mixture with the initial mobile phase composition (e.g., 30% Acetonitrile in Water). Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Run the gradient program and record the chromatogram.
-
Analysis: Identify the peaks corresponding to your starting material and product by comparing their retention times to those of known standards. Quantify the relative peak areas to determine the progress of the reaction.
Visualizations
Caption: Workflow for monitoring a reaction using Thin Layer Chromatography.
Caption: Common troubleshooting categories for HPLC analysis.
References
Work-up procedures to prevent hydrolysis of 1-Chloro-4-methoxyphthalazine products.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 1-chloro-4-methoxyphthalazine products during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its hydrolysis important?
A1: this compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules, including potential drug candidates.[1][2][3] The chloro group at the 1-position is highly susceptible to nucleophilic substitution, particularly hydrolysis, where it is replaced by a hydroxyl group. This hydrolysis leads to the formation of an undesired phthalazinone byproduct, reducing the yield and purity of the target compound. Preventing this side reaction is critical for efficient synthesis and downstream applications.
Q2: What are the main causes of hydrolysis during the work-up of this compound?
A2: The primary cause of hydrolysis is the presence of water, especially under conditions that facilitate nucleophilic attack on the carbon-chlorine bond. Several factors during a standard aqueous work-up can contribute to this:
-
Presence of Water: Direct contact with aqueous solutions (e.g., water, brine, or basic/acidic washes) is the most direct cause.[4][5]
-
pH of the Aqueous Phase: Both acidic and basic conditions can catalyze hydrolysis. Basic conditions can introduce hydroxide ions, which are potent nucleophiles.[6] Acidic conditions can activate the phthalazine ring, making the chloro group more susceptible to substitution by water.
-
Reaction Time and Temperature: Prolonged exposure to aqueous media, especially at elevated temperatures, will increase the rate of hydrolysis.
-
Residual Moisture: Use of non-anhydrous solvents or failure to properly dry organic layers can introduce sufficient water to cause hydrolysis.[7]
Q3: How can I detect if my this compound product has undergone hydrolysis?
A3: Several analytical techniques can be employed to detect the presence of the hydrolyzed byproduct (4-methoxyphthalazin-1(2H)-one):
-
Thin-Layer Chromatography (TLC): The hydrolyzed product is typically more polar than the starting material. A new, more polar spot on the TLC plate can indicate hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the appearance of a broad singlet corresponding to the N-H proton of the phthalazinone and a downfield shift of the aromatic protons adjacent to the carbonyl group.
-
Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the hydrolyzed product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amount of desired product versus the hydrolyzed impurity.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant product loss and appearance of a highly polar byproduct on TLC after aqueous work-up. | Hydrolysis of the 1-chloro substituent. | Option 1: Minimize Contact with Water: • Use minimal amounts of cold (0-5 °C) deionized water or brine for washing.[7] • Reduce the shaking time during extractions to the minimum necessary for mixing.[9] • Promptly separate the layers to reduce contact time.Option 2: Non-Aqueous Work-up: • If possible, avoid an aqueous work-up altogether. Quench the reaction with a non-protic solvent and filter off any solids.[10] • Use solid-phase extraction techniques to remove impurities. |
| Emulsion formation during extraction, prolonging contact with the aqueous phase. | The presence of polar functional groups and/or high concentration of salts. | • Add saturated brine to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[7] • If the product is in a solvent like benzene, which is prone to emulsions, consider removing the solvent via rotary evaporation before work-up or diluting significantly with another extraction solvent.[10] |
| Product degradation during purification by column chromatography. | Trace amounts of acid or water in the silica gel or eluent. | • Use freshly dried silica gel for chromatography. • Employ anhydrous grade solvents for the eluent. • Consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the pure eluent.[7] |
| Hydrolysis occurs even with anhydrous solvents. | Contamination from wet glassware or atmospheric moisture. | • Ensure all glassware is thoroughly oven-dried or flame-dried before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[7] • Conduct the work-up and subsequent steps under a positive pressure of an inert gas.[7] |
Experimental Protocols
Protocol 1: Minimized Aqueous Work-up for this compound
This protocol is designed to minimize hydrolysis by reducing the time and temperature of contact with water.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath.
-
Extraction:
-
Dilute the cold reaction mixture with a suitable anhydrous organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the mixture to a pre-chilled separatory funnel.
-
Wash the organic layer quickly with a minimal volume of cold (0-5 °C) saturated sodium bicarbonate solution (if an acidic reagent was used) or cold brine. Avoid vigorous shaking; gently invert the funnel 3-5 times.
-
Immediately separate the layers.
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Swirl the flask and let it stand for at least 15-20 minutes at 0-5 °C to ensure complete drying.
-
-
Filtration and Solvent Removal:
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to prevent any potential thermal degradation.
-
-
Purification:
-
Purify the crude product promptly, preferably by anhydrous column chromatography or recrystallization from a non-protic solvent.
-
Protocol 2: Non-Aqueous Work-up Procedure
This protocol is recommended when the product is highly sensitive to hydrolysis.
-
Reaction Quenching: Cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Purification:
-
Triturate the residue with a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the product while leaving more soluble impurities in the solvent.
-
Filter the solid product and wash with a small amount of cold, non-polar solvent.
-
Alternatively, directly load the crude residue onto a silica gel column for purification using an anhydrous eluent system.
-
Visualizations
Caption: Workflow for selecting a work-up procedure.
Caption: Troubleshooting logic for hydrolysis issues.
References
- 1. 4-Benzylamino-1-chloro-6-substituted phthalazines: synthesis and inhibitory activity toward phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gauthmath.com [gauthmath.com]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Workup [chem.rochester.edu]
Navigating Cross-Coupling Reactions with 1-Chloro-4-methoxyphthalazine: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 1-Chloro-4-methoxyphthalazine, a key intermediate in the synthesis of various biologically active molecules.
Troubleshooting Common Issues
Cross-coupling reactions with nitrogen-containing heterocycles like this compound can present unique challenges. Below are common problems encountered during experimentation and potential solutions.
Low or No Product Yield
Problem: The most frequent issue is a low or complete lack of conversion of the starting material to the desired product.
Possible Causes & Solutions:
-
Catalyst Deactivation: The nitrogen atoms in the phthalazine ring can coordinate with the palladium catalyst, leading to the formation of inactive complexes. This "catalyst poisoning" is a primary cause of low yields.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation. Increasing the ligand-to-metal ratio can also be beneficial.
-
-
Inefficient Oxidative Addition: The carbon-chlorine bond in this compound is relatively strong, making the initial oxidative addition step of the catalytic cycle challenging.
-
Solution: Utilize catalyst systems known to be effective for aryl chlorides. Palladium precatalysts, particularly those featuring bulky, electron-rich ligands, are often more effective than generating the active Pd(0) species in situ from Pd(II) sources like Pd(OAc)₂.
-
-
Inappropriate Base Selection: The choice of base is critical and can significantly impact reaction efficiency.
-
Solution: For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are often required. The optimal base is substrate-dependent and may require screening.
-
-
Poor Solubility: The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Screen a variety of solvents. Common choices for cross-coupling reactions include toluene, dioxane, THF, and DMF. In some cases, a co-solvent system (e.g., toluene/water) may be necessary.
-
Formation of Side Products
Problem: The reaction yields a mixture of products, including the desired coupled product and various impurities.
Possible Causes & Solutions:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aryl halide can lead to unwanted homocoupled byproducts.
-
Solution: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote boronic acid homocoupling. Optimizing the catalyst and ligand can also suppress this side reaction.
-
-
Protodeboronation (Suzuki Reaction): The boronic acid can be converted back to the corresponding arene, reducing the amount available for cross-coupling.
-
Solution: Use anhydrous solvents and reagents to minimize the presence of water, which can facilitate protodeboronation. The choice of base can also influence this side reaction.
-
-
Hydrodehalogenation: The chloro group on the phthalazine ring is replaced by a hydrogen atom.
-
Solution: This can be a result of catalyst-mediated reduction. Optimizing the reaction conditions, particularly the choice of ligand and base, can help to minimize this pathway.
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for Suzuki-Miyaura coupling with this compound?
A1: For challenging substrates like N-heterocyclic chlorides, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands are generally preferred. Systems like Pd₂(dba)₃ with ligands such as SPhos or XPhos have shown success in similar couplings. These ligands facilitate the difficult oxidative addition step and can prevent catalyst deactivation.
Q2: What is the recommended base for a Buchwald-Hartwig amination with this compound?
A2: Strong, sterically hindered bases are typically required for the amination of aryl chlorides. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄), depending on the specific amine coupling partner.
Q3: My Sonogashira coupling is not working. What should I try?
A3: The Sonogashira reaction typically requires a palladium catalyst and a copper(I) co-catalyst. Ensure your copper source (e.g., CuI) is fresh and active. The choice of amine base is also crucial, with diethylamine or triethylamine being common choices. If the standard conditions fail, consider a copper-free Sonogashira protocol, which may use a different palladium catalyst and ligand system.
Q4: Can I perform a Heck reaction with this compound?
A4: Yes, Heck reactions with aryl chlorides are feasible, although they can be more challenging than with bromides or iodides. Success often relies on the use of highly active palladium catalysts, potentially with N-heterocyclic carbene (NHC) ligands, and higher reaction temperatures. The choice of base, such as an inorganic carbonate or an organic amine, will also be important.
Data on Catalyst Systems for Cross-Coupling with Chloro-Heterocycles
The following tables summarize typical conditions and reported yields for various cross-coupling reactions on substrates analogous to this compound. This data can serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 70-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 12 | 65-90 |
| PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 120 | 24 | 50-80 |
Table 2: Buchwald-Hartwig Amination of Heteroaryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 75-98 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 20 | 60-85 |
| Pd(OAc)₂ (1) | cataCXium A (1.5) | LHMDS | THF | 80 | 12 | 70-90 |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) under a positive flow of inert gas.
-
Add the degassed solvent (e.g., toluene/water mixture).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., BINAP).
-
Evacuate and backfill the tube with an inert gas.
-
Add the base (e.g., NaOtBu) under a positive flow of inert gas.
-
Add a solution of this compound (1.0 equiv.) in the chosen anhydrous, degassed solvent (e.g., toluene).
-
Add the amine coupling partner (1.1-1.3 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for the specified time, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for setting up and troubleshooting cross-coupling reactions.
Managing impurities in the synthesis of 1-Chloro-4-methoxyphthalazine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 1-Chloro-4-methoxyphthalazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway to this compound starts from phthalic anhydride. The synthesis involves cyclization with hydrazine to form a phthalazinone precursor, followed by chlorination and subsequent methoxylation.
Q2: What are the most common impurities encountered in the synthesis of this compound?
A2: Common impurities include unreacted starting materials, byproducts from side reactions, and degradation products. Key impurities to monitor are the starting phthalazinone, 1,4-dichlorophthalazine, the hydrolyzed product 1-hydroxy-4-methoxyphthalazine, and the over-methoxylated product 1,4-dimethoxyphthalazine.
Q3: How can I detect and quantify these impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine purity analysis and quantification of known impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile and semi-volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.[2][3]
Q4: What are the best practices for minimizing impurity formation?
A4: To minimize impurities, it is crucial to use pure, dry reagents and solvents.[4] Precise control of reaction temperature and time is also critical to prevent side reactions.[4] Performing reactions under an inert atmosphere can prevent oxidation and moisture-related side products.[4] Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or HPLC can help determine the optimal reaction endpoint.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and provides systematic approaches to their resolution.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Chlorination | Ensure the chlorinating agent (e.g., POCl₃) is fresh and used in sufficient excess. Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC or HPLC.[5] |
| Incomplete Methoxylation | Use a sufficient excess of sodium methoxide and ensure it is fully dissolved in a dry solvent. The reaction may require gentle heating to go to completion. |
| Product Degradation | Avoid excessive heating during both the reaction and work-up steps. The product may be sensitive to prolonged exposure to acidic or basic conditions. |
| Mechanical Losses | Optimize the work-up and purification procedures to minimize loss of product during extractions, filtrations, and chromatography. |
Problem 2: Presence of Significant Amounts of 1,4-Dichlorophthalazine Impurity
| Possible Cause | Suggested Solution |
| Over-chlorination of the Starting Material | This impurity arises if the starting material is a dihydroxyphthalazine. Carefully control the stoichiometry of the chlorinating agent and the reaction temperature to favor mono-chlorination. |
| Incomplete Methoxylation | If 1,4-dichlorophthalazine is the intended precursor, its presence in the final product indicates incomplete reaction. Increase the amount of sodium methoxide, prolong the reaction time, or consider a more reactive methoxylating agent. |
Problem 3: Formation of 1-Hydroxy-4-methoxyphthalazine
| Possible Cause | Suggested Solution |
| Hydrolysis of the Chloro Group | The chloro group in this compound can be susceptible to hydrolysis. Ensure all solvents and reagents are anhydrous. During work-up, minimize contact with water, especially under non-neutral pH conditions. |
| Incomplete Chlorination of Hydroxy Precursor | If the starting material is a hydroxyphthalazine, its presence indicates an incomplete chlorination step. |
Problem 4: Presence of 1,4-Dimethoxyphthalazine
| Possible Cause | Suggested Solution |
| Over-methoxylation | This occurs if the starting material was 1,4-dichlorophthalazine and both chloro groups reacted. To obtain the mono-methoxy product, carefully control the stoichiometry of sodium methoxide (ideally close to 1 equivalent) and maintain a lower reaction temperature. |
Data Presentation
The following table provides a hypothetical impurity profile for a typical synthesis of this compound, as might be determined by HPLC analysis.
| Compound | Retention Time (min) | Area (%) | Identification Method |
| 1,4-Dichlorophthalazine | 8.5 | 1.2 | HPLC-MS, Reference Standard |
| This compound | 10.2 | 95.5 | HPLC-MS, NMR, Reference Standard |
| 1-Hydroxy-4-methoxyphthalazine | 6.8 | 2.5 | HPLC-MS, NMR |
| 1,4-Dimethoxyphthalazine | 9.1 | 0.8 | HPLC-MS, NMR |
Experimental Protocols
Key Experiment: Synthesis of this compound from 1,4-Dichlorophthalazine
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1,4-Dichlorophthalazine
-
Sodium methoxide
-
Anhydrous Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dichlorophthalazine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.05 eq) in anhydrous methanol dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Visualizations
Diagram 1: Synthetic Pathway of this compound
References
Technical Support Center: Solvent Effects on the Reactivity of 1-Chloro-4-methoxyphthalazine
Disclaimer: Specific experimental data on the solvent effects on the reactivity of 1-Chloro-4-methoxyphthalazine is limited in publicly available literature. The following guidance is based on established principles of physical organic chemistry, particularly nucleophilic aromatic substitution (SNAr) reactions, and data from analogous chemical systems.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for nucleophilic substitution on this compound?
A1: The reaction of this compound with nucleophiles is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of electron-withdrawing nitrogen atoms in the phthalazine ring system activates the carbon-chlorine bond towards nucleophilic attack.
Q2: How does solvent polarity affect the rate of SNAr reactions with this compound?
A2: The SNAr mechanism involves the formation of a charged intermediate called a Meisenheimer complex. Polar solvents are generally preferred as they can stabilize this charged intermediate, thereby lowering the activation energy and increasing the reaction rate.
Q3: Which class of solvents is generally recommended for reactions with this compound?
A3: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and N-Methyl-2-pyrrolidone (NMP) are typically recommended. These solvents can effectively solvate the cation of the nucleophile salt and do not strongly solvate the nucleophile itself, thus enhancing its nucleophilicity.
Q4: Can polar protic solvents like water or alcohols be used?
A4: Polar protic solvents (e.g., water, ethanol, methanol) can be used, but they may be less effective than polar aprotic solvents. Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.[1][2] Additionally, with certain nucleophiles, these solvents can compete in the reaction, leading to solvolysis byproducts.
Q5: What is the role of solvent in the solubility of this compound and the nucleophile?
A5: A primary function of the solvent is to dissolve all reactants to allow for a homogeneous reaction mixture.[1] this compound, being an organic molecule, generally exhibits good solubility in a range of organic solvents.[3] The choice of solvent should also ensure the solubility of the nucleophile, which is often a salt.
Troubleshooting Guide
Q1: My reaction is proceeding very slowly or not at all. What are the potential solvent-related issues?
A1:
-
Insufficient Polarity: The solvent may not be polar enough to stabilize the intermediate Meisenheimer complex. Consider switching to a more polar aprotic solvent like DMF or DMSO.
-
Solvent Purity: Traces of water or other impurities in the solvent can react with strong nucleophiles or catalysts, inhibiting the desired reaction. Ensure you are using a dry, high-purity solvent.
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow. Check the solubility of your starting materials in the chosen solvent and consider gentle heating to aid dissolution.
Q2: I am observing the formation of significant byproducts. How can solvent choice mitigate this?
A2:
-
Solvolysis: If you are using a protic solvent (e.g., an alcohol) and a strong base, you may be forming products from the reaction with the solvent itself. Switching to a polar aprotic solvent can prevent this.
-
Degradation: this compound or your nucleophile may be unstable in the chosen solvent, especially at elevated temperatures. Ensure the solvent is inert to the reactants under the reaction conditions. The methoxy group, for instance, could be susceptible to hydrolysis under acidic or basic conditions.[4]
Q3: My starting material, this compound, is not dissolving. What should I do?
A3:
-
Solvent Screening: Test the solubility of a small amount of your starting material in a few different polar aprotic solvents (e.g., Acetone, Chloroform, DMF, DMSO) to find a suitable one.[5]
-
Co-solvent System: In some cases, a mixture of solvents can provide the desired solubility characteristics.
-
Temperature Increase: Gently warming the mixture can often improve solubility. However, be mindful of the thermal stability of your reactants.
Predicted Solvent Effects on Reactivity
| Solvent Class | Examples | Predicted Effect on Reaction Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Stabilizes the charged Meisenheimer complex without significantly solvating the nucleophile, leading to enhanced nucleophilicity. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | Can stabilize the intermediate, but also solvates the nucleophile through hydrogen bonding, reducing its reactivity.[1][2] May lead to solvolysis. |
| Nonpolar | Toluene, Hexane, Benzene | Very Low | Does not effectively stabilize the charged intermediate, leading to a high activation energy barrier. Reactant solubility is also often an issue. |
General Experimental Protocol
This is a generalized protocol for a nucleophilic substitution reaction. The specific nucleophile, temperature, and reaction time will need to be optimized for each specific transformation.
-
Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add a sufficient volume of a dry, polar aprotic solvent (e.g., DMF or DMSO) to fully dissolve the starting material.
-
Nucleophile Addition: Add the desired nucleophile (typically 1.1 to 1.5 eq). If the nucleophile is a solid, it should be added portion-wise.
-
Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, depending on the nucleophile's reactivity).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the nature of the product and the solvent used. A typical work-up may involve quenching the reaction with water and extracting the product with an organic solvent.
-
Purification: The crude product can be purified by techniques such as column chromatography, recrystallization, or distillation.
Visual Guides
References
Scale-up challenges in the synthesis of 1-Chloro-4-methoxyphthalazine derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 1-Chloro-4-methoxyphthalazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process:
-
Formation of 4-methoxyphthalazin-1(2H)-one: This is typically achieved through the condensation of a suitable phthalic acid derivative (e.g., 3-methoxyphthalic anhydride or a derivative) with hydrazine hydrate.
-
Chlorination: The resulting 4-methoxyphthalazin-1(2H)-one is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key scale-up challenges include:
-
Exothermic reactions: Both the cyclization with hydrazine and the chlorination with POCl₃ can be exothermic, posing a risk of thermal runaway if not properly managed.
-
Solid handling and mixing: The reactants and intermediates may be solids, which can lead to difficulties in achieving homogeneous mixing in large reactors.
-
Product isolation and purification: Crystallization is a common purification method, and its efficiency can be affected by scale, potentially impacting yield and purity.
-
Impurity profile: The types and quantities of impurities may change upon scale-up, requiring adjustments to the purification strategy.
-
Safety: The use of corrosive and reactive reagents like POCl₃ necessitates stringent safety protocols, especially at a larger scale.
Q3: Are there any specific safety precautions for handling phosphorus oxychloride (POCl₃) at scale?
A3: Yes, POCl₃ is a hazardous substance that requires careful handling. Key safety measures include:
-
Closed systems: Use of a closed reactor system to prevent exposure to fumes.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) to prevent reactions with moisture.
-
Controlled addition: Slow, controlled addition of POCl₃ to manage the reaction exotherm.
-
Quenching: A carefully planned and controlled quenching procedure for the reaction mixture is crucial.
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including acid-resistant gloves, aprons, and respiratory protection, is mandatory.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound derivatives.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield in Step 1 (Phthalazinone Formation) | Incomplete reaction due to poor mixing of solid reactants. | - Optimize the stirrer design and agitation speed to ensure good solid suspension.- Consider using a solvent in which the reactants have some solubility. |
| Decomposition of reactants or product at elevated temperatures. | - Monitor the internal reaction temperature closely.- Implement a controlled heating and cooling system. | |
| Low Yield in Step 2 (Chlorination) | Incomplete reaction due to insufficient POCl₃ or reaction time. | - Ensure the molar ratio of POCl₃ to the phthalazinone is optimized.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). |
| Hydrolysis of the product back to the starting material due to moisture. | - Use anhydrous solvents and reagents.- Conduct the reaction under a dry, inert atmosphere. | |
| Product Purity Issues | Formation of byproducts due to localized overheating. | - Improve heat transfer by using a jacketed reactor with efficient heat transfer fluid.- Control the rate of addition of reagents to manage the exotherm. |
| Inefficient removal of impurities during work-up and crystallization. | - Optimize the crystallization solvent system and cooling profile.- Consider a re-slurry or second crystallization if purity remains low. | |
| Difficult Product Isolation | Formation of fine particles or an oil during crystallization. | - Control the rate of cooling and agitation during crystallization.- Add anti-solvent slowly to a stirred solution of the product. |
| Slow filtration due to small particle size. | - Optimize crystallization to obtain larger crystals.- Consider using a filter aid, but be mindful of potential contamination. |
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of Phthalazinone Derivatives (Lab Scale vs. Scale-Up)
| Parameter | Lab Scale (Typical) | Scale-Up (Considerations) |
| Reactant Ratio (Hydrazine/Phthalic Anhydride) | 1.1 : 1 | Maintain molar ratio, but consider impact of addition rate on exotherm. |
| Solvent | Acetic Acid or Ethanol | Acetic acid can be corrosive at scale. Consider alternative high-boiling point solvents. |
| Temperature | Reflux (100-120 °C) | Monitor internal temperature closely due to potential for localized heating. |
| Reaction Time | 4-8 hours | May need to be adjusted based on mixing efficiency and heat transfer. |
| Typical Yield | 80-95% | May decrease initially on scale-up; optimization of conditions is key. |
Table 2: Chlorination Reaction Parameters and Considerations
| Parameter | Lab Scale (Typical) | Scale-Up (Considerations) |
| Chlorinating Agent | POCl₃ (excess) | Use of a minimal, optimized excess to reduce waste and quench severity. |
| Solvent | Toluene or neat POCl₃ | Toluene aids in temperature control. Neat reactions require excellent thermal management. |
| Temperature | 80-110 °C | Strict temperature control is critical to prevent runaway reactions. |
| Reaction Time | 2-6 hours | Monitor for completion to avoid prolonged heating and potential side reactions. |
| Typical Yield | 70-90% | Highly dependent on moisture control and efficient quenching. |
Experimental Protocols
Protocol 1: Synthesis of 4-methoxyphthalazin-1(2H)-one (Step 1)
-
Charge a suitably sized reactor with 3-methoxyphthalic anhydride and a high-boiling point solvent (e.g., toluene).
-
Begin agitation to suspend the solid.
-
Slowly add hydrazine hydrate to the suspension at a controlled rate, monitoring the internal temperature.
-
Once the addition is complete, heat the mixture to reflux and maintain for a period determined by in-process monitoring.
-
Cool the reaction mixture to ambient temperature.
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
Protocol 2: Synthesis of this compound (Step 2)
-
Charge the reactor with 4-methoxyphthalazin-1(2H)-one and an appropriate solvent (e.g., toluene).
-
Under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature below a set point.
-
After the addition is complete, heat the reaction mixture to the target temperature and hold until the reaction is complete as determined by in-process analysis.
-
Cool the reaction mixture and carefully quench by slowly adding it to a cooled aqueous base solution.
-
Separate the organic layer, wash with water and brine, and then concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Validation & Comparative
A Comparative Guide to the Synthesis and Reactivity of 1-Chloro-4-methoxyphthalazine and 1,4-Dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel heterocyclic compounds, particularly those with pharmaceutical applications, the choice of starting materials is critical. Phthalazine derivatives, known for their diverse biological activities including anticancer and antihypertensive properties, are often synthesized from reactive precursors such as 1-chloro-4-methoxyphthalazine and 1,4-dichlorophthalazine. This guide provides an objective comparison of these two key intermediates, focusing on their synthesis, reactivity in nucleophilic substitution reactions, and their utility in building complex molecular architectures.
Introduction to the Reagents
1,4-Dichlorophthalazine is a commercially available and highly reactive building block.[1] The two chlorine atoms, positioned at the 1 and 4 positions of the phthalazine ring, are susceptible to nucleophilic displacement, making it a versatile precursor for a wide range of 1,4-disubstituted phthalazine derivatives.[2]
This compound , on the other hand, is a mono-substituted phthalazine derivative. The presence of an electron-donating methoxy group at the 4-position modulates the reactivity of the chlorine atom at the 1-position. This reagent is typically synthesized from the corresponding phthalazinone precursor.
Synthesis of the Starting Materials
The accessibility of the starting material is a key consideration in synthetic chemistry.
1,4-Dichlorophthalazine is readily prepared from 2,3-dihydrophthalazine-1,4-dione by reaction with phosphorus oxychloride, often in high yield.[2]
This compound is typically synthesized in a two-step process starting from a 4-substituted phthalazin-1(2H)-one. The phthalazinone is first treated with a chlorinating agent like phosphorus oxychloride to yield the 1-chloro derivative. Subsequent reaction with sodium methoxide affords this compound. The overall yield for this process can be variable depending on the specific substrate and reaction conditions.
Comparative Reactivity in Nucleophilic Aromatic Substitution
The primary utility of both this compound and 1,4-dichlorophthalazine lies in their reactivity towards nucleophiles in aromatic substitution (SNAr) reactions. The electronic nature of the phthalazine ring, with its two nitrogen atoms, renders the carbon atoms bearing the chlorine atoms electron-deficient and thus susceptible to nucleophilic attack.
Qualitative Comparison:
Theoretically, 1,4-dichlorophthalazine is expected to be more reactive towards nucleophiles than this compound. This is due to the presence of two electron-withdrawing chlorine atoms in 1,4-dichlorophthalazine, which further increases the electrophilicity of the carbon atoms at positions 1 and 4. In contrast, the methoxy group in this compound is electron-donating through resonance, which can partially deactivate the ring towards nucleophilic attack at the 1-position.
Quantitative Data:
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 1,4-Dichlorophthalazine | Amine (general) | 1-Amino-4-chlorophthalazine | Not specified | |
| 1-Chloro-4-(2'-thienyl)-phthalazine | Piperidine | 1-(Piperidin-1-yl)-4-(2'-thienyl)phthalazine | 47-84 | [3] |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Ethanolamine | 2-((4-(4-Phenoxyphenyl)phthalazin-1-yl)amino)ethan-1-ol | 60 |
Note: The reaction conditions for the examples cited in the table are not identical, and thus the yields provide a qualitative rather than a direct quantitative comparison of reactivity.
Experimental Protocols
Synthesis of 1,4-Dichlorophthalazine from 2,3-Dihydrophthalazine-1,4-dione [2]
A mixture of 2,3-dihydrophthalazine-1,4-dione and phosphorus oxychloride is heated under reflux. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford 1,4-dichlorophthalazine. A reported yield for this reaction is 90%.[2]
General Procedure for Nucleophilic Substitution on a 1-Chloro-4-substituted-phthalazine with an Amine [3]
To a solution of the 1-chloro-4-substituted-phthalazine in a suitable solvent such as acetone, an excess of the desired amine is added, along with a small amount of water and a drop of concentrated hydrochloric acid. The mixture is heated at reflux for a specified period (e.g., 3-15 hours). After cooling, the resulting phthalazine chlorohydrate is filtered. The filtrate is then evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Visualizing Synthetic and Biological Pathways
To aid in the understanding of the synthetic utility and biological relevance of these compounds, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis and reaction of a 1-chloro-substituted phthalazine.
Many phthalazine derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
Comparative Reactivity of Substituted 1-Chlorophthalazines: A Guide for Synthetic and Medicinal Chemists
For researchers, scientists, and professionals in drug development, 1-chlorophthalazines serve as versatile scaffolds in the synthesis of novel heterocyclic compounds with a wide range of biological activities. The reactivity of the C1-chloro group towards nucleophilic aromatic substitution (SNAr) is central to its utility as a synthetic intermediate. This guide provides a comparative overview of the reactivity of substituted 1-chlorophthalazines with various nucleophiles, supported by experimental data and detailed protocols.
General Reaction Pathway
The displacement of the chlorine atom at the 1-position of the phthalazine ring typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the phthalazine ring system, due to the presence of the two nitrogen atoms, facilitates the attack of a nucleophile at the C1 position. This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted phthalazine product. The overall rate of this reaction is influenced by the nature of the substituent on the phthalazine ring, the nucleophilicity of the attacking species, and the reaction conditions.
Spectroscopic Fingerprints: A Comparative Guide to Byproduct Identification in 1-Chloro-4-methoxyphthalazine Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pharmacologically relevant molecules often involves multi-step reactions where the formation of byproducts can impact yield, purity, and overall process efficiency. In the case of reactions involving 1-Chloro-4-methoxyphthalazine, a versatile building block in medicinal chemistry, understanding and identifying potential byproducts is crucial for reaction optimization and quality control. This guide provides a comparative analysis of the spectroscopic characteristics of anticipated byproducts, supported by experimental data and detailed methodologies, to aid in their unambiguous identification.
Common Reaction Pathways and Potential Byproducts
This compound is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C1 position due to the electron-withdrawing nature of the phthalazine ring system. Common nucleophiles used in synthesis, such as water, alcohols, or even the product of a primary reaction, can lead to the formation of specific byproducts. This guide focuses on three primary, plausible byproducts:
-
Hydrolysis Product: 4-methoxyphthalazin-1(2H)-one
-
Alkoxylation Product: 1,4-dimethoxyphthalazine
-
Dimeric Ether: bis(4-methoxyphthalazin-1-yl) ether
The formation of these byproducts is depicted in the following reaction scheme:
Caption: Plausible byproduct formation pathways from this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the unambiguous identification of the primary byproducts. Note that where direct experimental data for the specific byproduct is not available in the literature, data from closely related structural analogs are provided as a reference.
Table 1: 1H and 13C NMR Data Comparison
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 4-methoxyphthalazin-1(2H)-one | Aromatic protons (multiplets, ~7.5-8.5 ppm), Methoxy protons (singlet, ~3.9-4.1 ppm), NH proton (broad singlet, variable) | Aromatic carbons (~120-140 ppm), Carbonyl carbon (~160-165 ppm), Methoxy carbon (~55-57 ppm) |
| 1,4-dimethoxyphthalazine (Analog: 1,4-dimethoxynaphthalene) | Aromatic protons (~6.7-8.1 ppm), Methoxy protons (two singlets, ~3.9-4.0 ppm) | Aromatic carbons (~104-151 ppm), Methoxy carbons (~55-56 ppm) |
| bis(4-methoxyphthalazin-1-yl) ether | Complex aromatic multiplets (~7.5-8.5 ppm), Methoxy protons (singlet, ~4.0-4.2 ppm) | Complex aromatic signals (~120-150 ppm), C-O-C ether carbon (~155-160 ppm), Methoxy carbon (~56-58 ppm) |
Table 2: Mass Spectrometry and FTIR Data Comparison
| Compound | Mass Spectrometry (m/z) | FTIR (cm-1) |
| 4-methoxyphthalazin-1(2H)-one | Expected [M]+ at ~176. Molecular ion peak and characteristic fragmentation pattern involving loss of CO and CH₃.[1] | Broad N-H stretch (~3200-3400 cm-1), C=O stretch (~1650-1680 cm-1), C-O stretch (~1250 cm-1), Aromatic C-H and C=C bands. |
| 1,4-dimethoxyphthalazine (Analog: 1,4-dimethoxybenzene) | Expected [M]+ at ~190. Fragmentation may involve loss of methyl and methoxy groups.[2][3] | C-O-C stretches (~1250 and ~1040 cm-1), Aromatic C-H and C=C bands. Absence of N-H and C=O bands.[4] |
| bis(4-methoxyphthalazin-1-yl) ether | Expected [M]+ at ~334. Fragmentation would likely involve cleavage of the ether linkage. | Prominent C-O-C ether stretch (~1230-1270 cm-1), Aromatic C-H and C=C bands. Absence of N-H and C=O bands. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited. Instrument parameters should be optimized for the specific sample and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of 0.6-0.7 mL in an NMR tube.
-
1H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
13C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique often used for determining the molecular ion.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the byproduct.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method such as a KBr pellet, a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.[5][6]
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the byproduct molecule.[7]
Workflow for Byproduct Identification
The logical workflow for identifying an unknown byproduct in a this compound reaction is outlined below.
Caption: A systematic workflow for the spectroscopic identification of byproducts.
References
- 1. raco.cat [raco.cat]
- 2. Benzene, 1,4-dimethoxy- [webbook.nist.gov]
- 3. Benzene, 1,4-dimethoxy- [webbook.nist.gov]
- 4. Benzene, 1,4-dimethoxy- [webbook.nist.gov]
- 5. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean (Vigna radiata (L.) Wizcek) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Bioisosteric Replacement of the Methoxy Group in 1-Chloro-4-methoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential bioisosteric replacements for the methoxy group in the 1-chloro-4-methoxyphthalazine scaffold. Due to a lack of publicly available experimental data directly comparing bioisosteres on this specific core, this document focuses on established principles of bioisosterism and provides a theoretical framework for the synthesis and evaluation of novel analogs. The information herein is intended to guide researchers in the strategic design of new compounds with potentially improved pharmacological profiles.
Introduction to this compound and the Role of Bioisosterism
Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The this compound moiety serves as a versatile synthetic intermediate for the development of novel therapeutic agents. The methoxy group, while often contributing to biological activity, can be a metabolic liability, prone to O-demethylation. Bioisosteric replacement is a key strategy in drug design to address such metabolic instability and to fine-tune the steric, electronic, and physicochemical properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile.
Potential Bioisosteric Replacements for the Methoxy Group
The selection of a suitable bioisostere for a methoxy group depends on the desired modulation of properties. Below is a table of potential bioisosteres and their anticipated effects on the this compound scaffold.
| Bioisostere | Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| -F | Small size, high electronegativity, metabolic stability. | Blocks metabolic oxidation, can improve binding affinity through specific interactions. | Significant alteration of electronic properties, may not mimic the steric bulk of the methoxy group. |
| -CHF₂ | Mimics the steric and electronic features of a methoxy group.[1] | Increased metabolic stability, can enhance potency.[1] | Can alter conformational preferences.[1] |
| -CF₃ | Strong electron-withdrawing group, metabolically stable. | Significantly more stable than methoxy, can influence receptor binding. | May negatively impact activity due to its strong electronic effect and larger size. |
| -NHCH₃ | Can act as a hydrogen bond donor and acceptor. | Potential for new hydrogen bonding interactions with the target protein. | Can alter basicity and physicochemical properties. |
| -SCH₃ | Similar size and electronegativity to the methoxy group. | Can maintain similar steric interactions as the methoxy group. | Prone to oxidation to sulfoxide and sulfone, which can alter activity and solubility. |
| -CH₂OH | Introduces a hydrogen bond donor/acceptor group. | Can form new hydrogen bonds, potentially improving solubility and potency. | May be a site for glucuronidation or other metabolic conjugations. |
| -CH₂F | A more subtle modification than -CHF₂ or -CF₃. | Can improve metabolic stability with minimal steric perturbation. | May have a less pronounced effect on electronic properties compared to other fluoroalkyl groups. |
Experimental Protocols
While specific experimental data for the bioisosteric replacement on this compound is not available, a general synthetic and evaluation workflow can be proposed based on established methods for phthalazine derivatives.
General Synthetic Pathway for 1-Chloro-4-alkoxyphthalazine Analogs
The synthesis of 1-chloro-4-substituted phthalazine derivatives typically starts from a corresponding phthalazinone precursor.
Step 1: Chlorination of 4-hydroxyphthalazin-1(2H)-one. The starting phthalazinone can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 1,4-dichlorophthalazine.
Step 2: Nucleophilic Substitution. The more reactive chlorine at the 4-position can be selectively displaced by a nucleophile. For the synthesis of alkoxy analogs, this would involve reacting 1,4-dichlorophthalazine with the desired alcohol (R-OH) in the presence of a base (e.g., sodium hydride, potassium carbonate) or using the corresponding sodium alkoxide (NaOR).
In Vitro Biological Evaluation Workflow
A typical workflow for the initial biological screening of the newly synthesized compounds would involve cytotoxicity and target-based assays.
References
A Comparative Guide to Validated Analytical Methods for Purity Assessment of 1-Chloro-4-methoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of validated analytical methods suitable for assessing the purity of 1-Chloro-4-methoxyphthalazine, a heterocyclic compound of interest in medicinal chemistry. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines common and robust analytical techniques used for purity determination of similar heterocyclic compounds. The principles and experimental protocols described herein can be adapted and validated for the specific analysis of this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. The following table summarizes and compares the most relevant techniques.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | High resolution and sensitivity, suitable for quantifying both volatile and non-volatile impurities, widely available.[][2] | May require derivatization for detection of some compounds, method development can be time-consuming. | Linearity (R²): >0.995Accuracy (% Recovery): 98-102%Precision (% RSD): <2%LOD/LOQ: ng/mL to µg/mL range |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components followed by their detection and identification based on their mass-to-charge ratio. | Excellent for identifying volatile organic impurities, provides structural information.[3] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Linearity (R²): >0.99Accuracy (% Recovery): 95-105%Precision (% RSD): <5%LOD/LOQ: pg to ng level |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. | High specificity and sensitivity, suitable for identifying and quantifying trace-level impurities.[4][5] | High instrument cost and complexity, potential for matrix effects. | Linearity (R²): >0.99Accuracy (% Recovery): 90-110%Precision (% RSD): <15%LOD/LOQ: pg/mL to ng/mL range |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). | Provides structural confirmation of the main component and impurities, can be a primary ratio method for purity assessment without the need for a specific reference standard for each impurity.[][6][7] | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. | Accuracy: Can achieve <0.1% uncertainty for absolute quantification.[7]Precision (% RSD): <1% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the key techniques discussed.
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for heterocyclic compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the main peak from any potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.
-
Detection: UV detection at a wavelength where this compound and its expected impurities have significant absorbance. A photodiode array (PDA) detector can be used to obtain spectral information for peak purity assessment.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or a stronger organic solvent) to a known concentration.
-
Validation Parameters: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness according to ICH guidelines.[2]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer Conditions: The transfer line and ion source temperatures are typically set around 280 °C and 230 °C, respectively. Mass spectra are acquired in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification.[3]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be necessary if the compound is not sufficiently volatile.
-
Validation: The validation should include parameters similar to HPLC, with a focus on the specificity for volatile impurities.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay.
-
Purity Calculation: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard of known purity and concentration.[7]
-
Validation: qNMR as a primary method requires rigorous validation of the measurement procedure, including the selection of the internal standard and the assessment of measurement uncertainty.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for purity assessment.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational understanding of the analytical methods that can be employed and validated for the purity assessment of this compound. The choice of method and the extent of validation will depend on the specific application and regulatory requirements.
References
- 2. scispace.com [scispace.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. jfda-online.com [jfda-online.com]
- 5. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for 1-Chloro-4-methoxyphthalazine reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the phthalazine core is a critical step in the synthesis of a wide array of biologically active molecules. 1-Chloro-4-methoxyphthalazine serves as a versatile building block for introducing molecular diversity through cross-coupling reactions. The choice of catalyst is paramount in achieving high efficacy, selectivity, and yield in these transformations. This guide provides a comparative analysis of various catalysts for two key reactions involving this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The data presented herein is a synthesis of reported outcomes on structurally similar N-heterocyclic chlorides, providing a predictive framework for catalyst selection.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for the arylation of this compound. The efficacy of this transformation is highly dependent on the palladium catalyst system, particularly the choice of ligand. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have demonstrated superior performance in the coupling of challenging chloro-heterocyclic substrates.
Comparative Performance of Catalysts for Suzuki-Miyaura Coupling
The following table summarizes the expected performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The data is extrapolated from studies on analogous electron-rich, N-containing chloro-heterocycles.
| Catalyst System | Ligand | Typical Catalyst Loading (mol%) | Reaction Time (h) | Expected Yield (%) | Notes |
| System 1 | SPhos | 1-2 | 2-6 | >90 | Highly active for a broad range of arylboronic acids, including sterically hindered ones.[1][2] |
| System 2 | XPhos | 1-2 | 4-8 | >90 | Excellent for challenging substrates, often providing high yields where other catalysts fail.[1] |
| System 3 | RuPhos | 1-3 | 6-12 | 85-95 | Particularly effective for heteroarylboronic acids.[3] |
| System 4 | PEPPSI-IPr | 2-3 | 8-16 | 80-90 | An air- and moisture-stable precatalyst, offering operational simplicity.[4] |
| System 5 | Pd(PPh₃)₄ | 3-5 | 12-24 | 60-80 | "Classical" catalyst, often less effective for unactivated aryl chlorides compared to modern ligands.[2][5] |
Note: Yields are highly dependent on the specific arylboronic acid, base, solvent, and temperature used. The data presented is for comparative purposes.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages
The Buchwald-Hartwig amination provides a direct route to synthesize amino-phthalazine derivatives, which are prevalent in medicinal chemistry. Similar to the Suzuki-Miyaura coupling, the success of this reaction with an electron-rich chloro-heterocycle like this compound is critically influenced by the catalyst system.
Comparative Performance of Catalysts for Buchwald-Hartwig Amination
The table below outlines the anticipated performance of different palladium catalyst systems for the Buchwald-Hartwig amination of this compound with a representative amine (e.g., morpholine or aniline). This data is based on findings from related chloro-N-heterocyclic systems.
| Catalyst System | Ligand | Typical Catalyst Loading (mol%) | Reaction Time (h) | Expected Yield (%) | Notes |
| System 1 | BrettPhos | 1-2 | 4-12 | >90 | Highly effective for a wide range of primary and some secondary amines. |
| System 2 | tBuXPhos | 1-2 | 6-18 | >90 | Excellent for coupling with sterically hindered primary and secondary amines. |
| System 3 | Josiphos-type | 2-4 | 12-24 | 80-90 | Effective with weaker bases like K₃PO₄, which can be beneficial for base-sensitive substrates.[6] |
| System 4 | Xantphos | 2-3 | 10-20 | 75-85 | A bidentate ligand that can offer different selectivity in certain cases. |
| System 5 | BINAP | 3-5 | 18-36 | 60-75 | An older generation bidentate ligand, often less efficient for aryl chlorides.[7] |
Note: The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvent significantly impacts reaction outcomes. The data is for comparative illustration.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for a typical Suzuki-Miyaura coupling reaction is provided below. This should be adapted and optimized for specific substrates and catalyst systems.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol% Pd)
-
Phosphine ligand (e.g., SPhos, 0.024-0.048 mmol, 2.4-4.8 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination, which should be optimized for each specific reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%)
-
Phosphine ligand (e.g., BrettPhos, 0.012-0.024 mmol, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or THF, 5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Add the this compound and the amine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow for Catalyst Screening
Caption: A typical high-throughput workflow for screening catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
In Vitro Activity of 1-Chloro-4-Substituted Phthalazine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activities of various derivatives synthesized from 1-chloro-4-substituted phthalazines. The data presented is compiled from recent studies and focuses primarily on anticancer and antimicrobial properties.
The phthalazine scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects.[1][2][3] The reactivity of the chlorine atom at the C1 position of the phthalazine ring makes 1-chloro-4-substituted phthalazines versatile intermediates for the synthesis of a diverse library of bioactive molecules.[4] This guide summarizes the in vitro performance of several such derivatives against various cancer cell lines and microbial strains, providing supporting experimental data and methodologies.
Anticancer Activity
Recent studies have focused on the synthesis of novel phthalazine derivatives and their evaluation as potential anticancer agents. A notable starting material for many of these derivatives is 1-chloro-4-(4-phenoxyphenyl)phthalazine. The subsequent reaction with different nucleophiles leads to a variety of compounds with significant cytotoxic effects against several human tumor cell lines.[4]
Comparative Cytotoxicity Data (IC50 in µg/mL)
The following table summarizes the 50% inhibitory concentration (IC50) values of selected phthalazine derivatives against four human cancer cell lines: Hepatocellular Carcinoma (HePG-2), Mammary Gland Breast Cancer (MCF-7), Human Prostate Cancer (PC3), and Colorectal Carcinoma (HCT-116). Doxorubicin, a standard anticancer drug, is included for comparison.[4]
| Compound | HePG-2 | MCF-7 | PC3 | HCT-116 |
| Derivative 1 | 10.82 ± 0.9 | 25.08 ± 1.6 | 19.30 ± 1.5 | 11.15 ± 1.1 |
| Derivative 20 | 8.67 ± 0.7 | 15.84 ± 1.3 | 12.21 ± 1.0 | 9.41 ± 0.7 |
| Derivative 25 | 9.22 ± 0.8 | 10.11 ± 0.9 | 9.22 ± 0.8 | 10.33 ± 0.9 |
| Doxorubicin | 4.50 ± 0.2 | 4.17 ± 0.2 | 8.87 ± 0.6 | 5.23 ± 0.2 |
Data sourced from a study on novel phthalazine derivatives.[4]
Among the tested compounds, derivatives 20 and 25 demonstrated the most potent cytotoxic effects across the tested cell lines.[4] Another study focusing on phthalazine derivatives as VEGFR-2 inhibitors also reported significant cytotoxicity, with some compounds exhibiting IC50 values in the sub-micromolar range against HCT-116 cells.[5] For instance, compound 12b from this study showed a potent IC50 of 0.32 µM against HCT-116.[5]
Antimicrobial Activity
Phthalazine derivatives have also been investigated for their antibacterial properties. Studies have shown that newly synthesized derivatives exhibit promising activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[6] The antimicrobial activity is often enhanced by substituting the phthalazine nucleus with various functional groups.[1][6]
While specific quantitative data like Minimum Inhibitory Concentration (MIC) values for 1-chloro-4-methoxyphthalazine derivatives were not detailed in the provided search results, the general consensus is that functionalization of the phthalazine core leads to compounds with significant antimicrobial potential.[1][2][6]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the phthalazine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The absorbance of this product is directly proportional to the number of living cells.
General Procedure:
-
Human tumor cell lines (e.g., HePG-2, MCF-7, PC3, HCT-116) are seeded in 96-well plates and incubated.
-
After 24 hours, the cells are treated with different concentrations of the test compounds.
-
The plates are incubated for a specified period (e.g., 48 hours).
-
An MTT solution is added to each well, and the plates are incubated for another few hours.
-
The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a plate reader at a specific wavelength.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and in vitro evaluation of novel phthalazine derivatives as potential anticancer agents.
Caption: Workflow for Synthesis and Evaluation of Phthalazine Derivatives.
Signaling Pathway Inhibition
Some phthalazine derivatives have been specifically designed as inhibitors of key enzymes in cellular signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] VEGFR-2 is a crucial tyrosine kinase receptor involved in angiogenesis, a process essential for tumor growth and metastasis. Inhibition of this pathway is a validated strategy in cancer therapy.
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by phthalazine derivatives.
Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of Phthalazine Derivatives: A Computational Perspective on 1-Chloro-4-methoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 1-Chloro-4-methoxyphthalazine alongside other relevant phthalazine derivatives, based on computational studies. Phthalazine and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Understanding the electronic properties of these molecules is crucial for designing new therapeutic agents with enhanced efficacy and for elucidating their mechanisms of action.
This guide leverages data from existing computational studies on phthalazine derivatives and presents a hypothetical, yet realistic, computational analysis of this compound to provide a valuable comparative framework. The electronic properties are primarily investigated using Density Functional Theory (DFT), a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems.[2]
Comparative Analysis of Electronic Properties
The electronic properties of phthalazine derivatives are significantly influenced by the nature and position of their substituents. The table below summarizes key electronic properties for this compound (hypothetical data based on typical computational results for similar structures) and compares them with other phthalazine derivatives for which computational data has been reported. The properties include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment (μ).
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Computational Method | Reference |
| This compound | -6.25 | -1.85 | 4.40 | 3.10 | DFT/B3LYP/6-311G(d,p) | Hypothetical Data |
| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | -6.51 | -2.23 | 4.28 | 2.57 | DFT/B3LYP/6-311G(d,p) | [3] |
| Condensed Phthalazine Compound 1 | -5.89 | -2.54 | 3.35 | 8.41 | DFT/RB3LYP/6-31G(d,p) | [4] |
| Condensed Phthalazine Compound 2 | -5.98 | -2.21 | 3.77 | 5.12 | DFT/RB3LYP/6-31G(d,p) | [4] |
| Para-chloroanisole | -6.12 | -0.64 | 5.48 | Not Reported | DFT | Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole |
Experimental Protocols: Computational Methodology
The electronic properties presented in this guide are typically determined using the following computational protocol, which is a standard approach for molecules of this type.
1. Molecular Geometry Optimization: The initial step involves the optimization of the molecular geometry of the phthalazine derivative. This is performed using Density Functional Theory (DFT) calculations. A common choice of functional and basis set for such systems is the B3LYP functional with the 6-311G(d,p) basis set.[3][5] The geometry is optimized until a stationary point on the potential energy surface is found, which corresponds to a minimum energy conformation.
2. Frequency Calculations: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as zero-point vibrational energy.
3. Calculation of Electronic Properties: With the optimized geometry, a single-point energy calculation is performed to determine the electronic properties. This includes:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital are calculated. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability.
-
HOMO-LUMO Energy Gap (ΔE): The energy gap is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO). A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.[6]
-
Dipole Moment (μ): The dipole moment is calculated to understand the overall polarity of the molecule, which is important for its solubility and intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): An MEP map is often generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.
Software: These calculations are typically carried out using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
Visualization of the Computational Workflow
The following diagram illustrates the typical workflow for the computational determination of the electronic properties of phthalazine derivatives.
Caption: Computational workflow for determining electronic properties.
Conclusion
The computational analysis of this compound and its comparison with other derivatives highlight the significant role of substituents in modulating the electronic properties of the phthalazine core. The methoxy group, being an electron-donating group, is expected to increase the HOMO energy level, while the electron-withdrawing chloro group would lower it. The interplay of these substituents determines the overall electronic characteristics of the molecule.
The presented data and methodologies provide a valuable resource for researchers in the field of medicinal chemistry and drug design. By understanding the electronic properties, scientists can make more informed decisions in the design and synthesis of novel phthalazine-based compounds with tailored biological activities. Further experimental validation of these computational predictions is encouraged to fully elucidate the structure-activity relationships of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Benchmarking the stability of 1-Chloro-4-methoxyphthalazine under different conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-methoxyphthalazine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its stability under various environmental conditions is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[1][2] Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1][2][3]
Currently, there is a lack of publicly available experimental data specifically detailing the stability of this compound. This guide, therefore, serves as a comprehensive methodological framework for researchers to design and execute their own stability benchmarking studies. The protocols outlined herein are based on established principles of forced degradation testing for pharmaceutical substances.[3][4] By following these guidelines, researchers can generate the necessary data to compare the stability of this compound against other alternative compounds.
Inferred Stability Profile of this compound
Based on the general chemistry of phthalazines and related halogenated aromatic compounds, the following potential stability liabilities can be inferred:
-
Hydrolytic Instability: The 1-chloro substituent on the phthalazine ring is expected to be susceptible to nucleophilic substitution, particularly by water or hydroxide ions.[5] This reaction would lead to the formation of 4-methoxyphthalazin-1(2H)-one. The rate of this hydrolysis is likely to be pH-dependent.[6]
-
Oxidative Susceptibility: The phthalazine ring system can be susceptible to oxidation.[7][8] The presence of an electron-donating methoxy group may influence the reactivity of the aromatic system towards oxidative degradation.
-
Photostability: Many heterocyclic aromatic compounds undergo photodegradation upon exposure to UV or visible light.[9] The specific degradation pathway would depend on the absorption spectrum of the molecule and the presence of photosensitizing agents.
-
Thermal Stability: While the phthalazine core is generally stable, high temperatures can induce degradation. The presence of substituents will influence the overall thermal stability.[10][11]
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for key experiments to assess the stability of this compound. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate and quantify the parent compound from its degradation products.[12][13][14][15]
1. Hydrolytic Degradation
-
Objective: To assess the stability of the compound across a range of pH values.
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in various aqueous media:
-
0.1 M Hydrochloric Acid (HCl) for acidic conditions.
-
Purified Water for neutral conditions.
-
0.1 M Sodium Hydroxide (NaOH) for basic conditions.
-
-
If the compound has poor aqueous solubility, a co-solvent such as acetonitrile or methanol may be used, but its potential for degradation should be assessed separately.
-
Incubate the solutions at a controlled temperature, for example, 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of, for example, 3%.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at specified time points.
-
Analyze the samples by HPLC.
-
3. Photolytic Degradation
-
Objective: To determine the effect of light exposure on the stability of the compound.
-
Protocol:
-
Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3] The exposure should be for a specified duration (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
4. Thermal Degradation
-
Objective: To assess the stability of the compound at elevated temperatures.
-
Protocol:
-
Place the solid this compound in a controlled temperature and humidity chamber (e.g., 80°C).
-
Expose the sample for a defined period (e.g., 7 days).
-
At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent and analyze by HPLC.
-
Data Presentation
All quantitative data from the stability studies should be summarized in a clear and structured table to facilitate easy comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products (Retention Time) |
| Hydrolysis | 0.1 M HCl | ||||
| Purified Water | |||||
| 0.1 M NaOH | |||||
| Oxidation | 3% H₂O₂ | ||||
| Photolysis | UV/Visible Light | ||||
| Thermal | Dry Heat |
Mandatory Visualization
The following diagram illustrates a typical workflow for conducting a comprehensive stability study of a chemical compound.
Caption: Workflow for Stability Benchmarking.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. web.viu.ca [web.viu.ca]
- 7. Enzymatic oxidation of phthalazine with guinea pig liver aldehyde oxidase and liver slices: inhibition by isovanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phthalazine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. scispace.com [scispace.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison of Synthetic Efficiency for 1-Chloro-4-methoxyphthalazine and Its Analogs
For researchers and professionals in drug development, the efficient synthesis of target molecules is a critical factor. This guide provides a comparative analysis of the primary synthetic routes to 1-Chloro-4-methoxyphthalazine and its analogs, focusing on head-to-head efficiency. The comparison is based on reported experimental data, with a focus on reaction yields and conditions.
Two principal synthetic pathways have been identified for the preparation of 1-chloro-4-alkoxyphthalazine derivatives:
-
Route A: A multi-step synthesis commencing from phthalic anhydride, proceeding through a 2-acylbenzoic acid intermediate, followed by cyclization with hydrazine to form a phthalazinone, and culminating in chlorination.
-
Route B: A more direct approach involving the nucleophilic substitution of a chlorine atom in 1,4-dichlorophthalazine with an appropriate alcohol or phenol.
Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for each synthetic route, providing a comparison of their efficiencies at each key step.
Route A: From Phthalic Anhydride
This route provides a versatile method for introducing various substituents at the 4-position of the phthalazine core.
| Step | Reaction | Reagents & Conditions | Yield (%) | Reaction Time | Reference |
| 1 | Formation of 2-Acetylbenzoic Acid | Phthalic anhydride, malonic acid, pyridine | 68 | 3 h | [1] |
| 2 | Esterification | 2-Acetylbenzoic acid, dimethyl sulfate, K₂CO₃, acetone | 77 | 3 h | [1] |
| 3 | Bromination | Methyl 2-acetylbenzoate, PTT, THF | 80 | 15 h | [1] |
| 4 | Thioetherification | Methyl 2-(2-bromoacetyl)benzoate, thiophenol, K₂CO₃, acetone | 82 | 4 h | [1] |
| 5 | Cyclization | Methyl 2-(2-(phenylthio)acetyl)benzoate, hydrazine hydrate, methanol | 90-96 | 5 h | [1] |
| 6 | Chlorination | 4-((Phenylthio)methyl)phthalazin-1(2H)-one, POCl₃, pyridine | Not specified | 1 h | [1] |
Route B: From 1,4-Dichlorophthalazine
This route is a more convergent approach, ideal when 1,4-dichlorophthalazine is readily available.
| Step | Reaction | Reagents & Conditions | Yield (%) | Reference |
| 1 | Alkoxy/Phenoxy Substitution | 1,4-Dichlorophthalazine, appropriate alcohol/phenol, DMF, NaOH | Not specified |
While specific yield data for the synthesis of this compound via Route B was not found in the immediate search, this method is a common strategy for introducing alkoxy groups onto chloro-substituted nitrogen heterocycles. The efficiency of this reaction is typically high, driven by the nucleophilicity of the alkoxide.
Experimental Protocols
Route A: Synthesis of 1-Chloro-4-(arylsulfanylmethyl)phthalazines
-
Step 1: Synthesis of 2-Acetylbenzoic Acid: A mixture of phthalic anhydride (0.15 mol), malonic acid (0.18 mol), and pyridine (0.18 mol) is refluxed for 3 hours. After cooling, water is added, and the mixture is stirred. The insoluble material is filtered off, and the filtrate is acidified with concentrated HCl to pH 3-4. The product is collected by filtration and recrystallized from chloroform.[1]
-
Step 2: Synthesis of Methyl 2-acetylbenzoate: A mixture of 2-acetylbenzoic acid (0.61 mol), dimethyl sulfate (0.73 mol), and K₂CO₃ (0.37 mol) in acetone is refluxed for 3 hours. The reaction mixture is filtered, and the filtrate is distilled under reduced pressure.[1]
-
Step 3: Synthesis of Methyl 2-(2-bromoacetyl)benzoate: To a solution of methyl 2-acetylbenzoate (0.56 mol) in anhydrous tetrahydrofuran (THF), a solution of phenyltrimethylammonium tribromide (PTT) (0.56 mol) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 15 hours and then filtered. The filtrate is processed to yield the bromo-intermediate.[1]
-
Step 4: Synthesis of Methyl 2-(2-(arylthio)acetyl)benzoate: A mixture of methyl 2-(2-bromoacetyl)benzoate (0.1 mol), the desired thiophenol (0.1 mol), and K₂CO₃ (0.15 mol) in acetone is refluxed for 4 hours. The mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography.[1]
-
Step 5: Synthesis of 4-((Arylthio)methyl)phthalazin-1(2H)-one: Hydrazine hydrate (80%, 0.25 mol) is added to a solution of the corresponding methyl 2-(2-(arylthio)acetyl)benzoate (84 mmol) in methanol. The mixture is refluxed for 5 hours. After cooling, the precipitated solid is collected by filtration.[1]
-
Step 6: Synthesis of 1-Chloro-4-((arylthio)methyl)phthalazine: Phosphorus oxychloride (0.24 mol) is added dropwise to a solution of the 4-((arylthio)methyl)phthalazin-1(2H)-one (0.39 mol) in pyridine. The mixture is heated to 110°C and stirred for 1 hour. After cooling, chloroform and cold water are added, and the product is extracted.[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows for the described synthetic routes.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Conclusion
Both synthetic routes offer viable pathways to this compound and its analogs.
-
Route A is a longer but more versatile approach, allowing for the synthesis of a wide range of 4-substituted analogs by varying the starting 2-acylbenzoic acid or the nucleophile in the thioetherification step. The reported yields for the individual steps are generally good to excellent.
-
Route B is a more direct and potentially more efficient route for preparing 1-chloro-4-alkoxyphthalazines, provided that the 1,4-dichlorophthalazine starting material is readily accessible.
The choice of the optimal synthetic route will depend on the specific analog being targeted, the availability of starting materials, and the desired scale of the synthesis. For the specific synthesis of this compound, Route B is likely to be more efficient if 1,4-dichlorophthalazine is commercially available or can be synthesized in high yield. Further optimization of reaction conditions for the methoxy substitution in Route B would be a key area for process development.
References
A Comparative Guide to the Characterization of 1-Chloro-4-methoxyphthalazine Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction intermediates involved in the synthesis of functionalized phthalazine derivatives, with a primary focus on the reactions of 1-chloro-4-methoxyphthalazine. Phthalazine scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of bioactive molecules. Understanding the transient species formed during their synthesis is crucial for reaction optimization, impurity profiling, and the development of novel analogues. This document outlines the characterization of putative intermediates in nucleophilic aromatic substitution (SNAr) pathways and compares this common route with modern palladium-catalyzed cross-coupling alternatives.
Comparison of Synthetic Methodologies
The introduction of substituents at the 1-position of the phthalazine core is a common strategy in the synthesis of derivatives with diverse biological activities. The classical approach involves the nucleophilic displacement of a halogen, typically chlorine, from a precursor like this compound. A prominent alternative that has gained traction is the use of palladium-catalyzed cross-coupling reactions.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling |
| Starting Material | This compound | This compound or other halo/triflate-phthalazines |
| Reaction Partner | Nucleophiles (e.g., amines, alkoxides, thiols) | Organometallic reagents (e.g., boronic acids, stannanes, organozincs) |
| Key Intermediate | Meisenheimer Complex (a resonance-stabilized anionic σ-adduct)[1][2][3] | Organopalladium complexes (e.g., oxidative addition, transmetalation, and reductive elimination intermediates) |
| Reaction Conditions | Often requires strong nucleophiles and can be sensitive to steric hindrance. | Milder conditions for a wider range of functional groups, but requires a catalyst and specific ligands. |
| Advantages | Cost-effective reagents, well-established procedures. | High functional group tolerance, broad substrate scope. |
| Disadvantages | Can have limitations with weakly nucleophilic partners and potential for side reactions. | Catalyst cost and sensitivity, potential for metal contamination in the final product. |
Characterization of SNAr Reaction Intermediates: The Meisenheimer Complex
The reaction of this compound with a nucleophile is proposed to proceed through a two-step addition-elimination mechanism, involving the formation of a transient Meisenheimer complex.[1][2] Direct observation and characterization of this intermediate can be challenging due to its typically short lifetime. However, spectroscopic and trapping experiments can provide valuable insights.
Hypothetical Spectroscopic Data for a Meisenheimer Intermediate
The following table presents expected data from the characterization of a hypothetical Meisenheimer complex formed from the reaction of this compound with a generic amine nucleophile (R-NH2).
| Spectroscopic Technique | Expected Observations for Meisenheimer Complex | Rationale |
| 1H NMR | Upfield shift of aromatic protons. Appearance of a new signal for the proton at the sp3-hybridized carbon. | The formation of the anionic complex increases electron density on the aromatic ring, leading to shielding of the protons. |
| 13C NMR | Significant upfield shift of the carbon atom bearing the nucleophile and chlorine (C1). | Change in hybridization from sp2 to sp3 and increased electron density. |
| UV-Vis Spectroscopy | Appearance of a new, long-wavelength absorption band. | The extended π-system and charge delocalization in the anionic complex result in a lower energy electronic transition. |
| Transient Absorption Spectroscopy | Observation of a transient species with a distinct absorption spectrum that decays on a rapid timescale.[4][5][6] | Allows for the real-time monitoring of the formation and decay of short-lived intermediates. |
Experimental Protocols
Synthesis of 1-Amino-4-methoxyphthalazine via SNAr Reaction
This protocol describes a general procedure for the nucleophilic substitution of the chloro group in this compound with an amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline)
-
Solvent (e.g., isopropanol)
Procedure:
-
A mixture of this compound (1 equivalent) and the amine (1.2 equivalents) in isopropanol is prepared.
-
The mixture is heated to 50 °C for 3 hours.[7]
-
The reaction mixture is then concentrated under reduced pressure.
-
The resulting residue is triturated with diethyl ether to induce precipitation of the product.[7]
-
The solid product is collected by filtration, washed with diethyl ether, and dried.
In-situ Generation and Trapping of a Meisenheimer Complex
This protocol outlines a general approach for the generation and trapping of a putative Meisenheimer complex for subsequent analysis.
Materials:
-
This compound
-
Strong, non-nucleophilic base (e.g., sodium hydride)
-
Trapping agent (e.g., a strong electrophile like methyl iodide)
-
Anhydrous, aprotic solvent (e.g., DMSO-d6 for NMR studies)
Procedure:
-
A solution of this compound is prepared in the anhydrous solvent under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C) to stabilize the potential intermediate.
-
The base is added to facilitate the formation of the anionic complex.
-
Spectroscopic measurements (e.g., low-temperature NMR) are performed to observe the intermediate.
-
The trapping agent is added to the reaction mixture to form a stable, characterizable derivative of the intermediate.
Alternative Synthesis: Palladium-Catalyzed Suzuki Coupling
This protocol provides a general method for the synthesis of a 4-methoxy-1-arylphthalazine derivative using a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
A mixture of this compound (1 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents) is prepared in the solvent system.
-
The reaction mixture is degassed and then heated under an inert atmosphere at reflux for 12 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Caption: Proposed SNAr reaction pathway for this compound.
Caption: Experimental workflow for the characterization of reaction intermediates.
References
- 1. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Perspective on Late-Stage Aromatic C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]
- 6. Transient Absorption Spectroscopy | Lian Group [web.sas.upenn.edu]
- 7. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-Chloro-4-methoxyphthalazine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 1-Chloro-4-methoxyphthalazine should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Therefore, personal protective equipment (PPE) is mandatory. Always wear:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated fume hood.
Summary of Hazard Classifications for Related Compounds
For easy comparison, the following table summarizes the GHS hazard classifications for compounds structurally related to this compound.
| Compound | GHS Hazard Classifications |
| 1-Chloro-4-(4-methylphenyl)phthalazine | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2A, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory tract irritation)[1] |
| 1-Chlorophthalazine | Skin Irritation 2, Eye Irritation 2A, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory tract irritation)[2] |
| 4-Chloroanisole (1-Chloro-4-methoxybenzene) | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Serious Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system), Flammable Liquid 4[3] |
| 1-Chloro-4-methoxy-2-nitrobenzene | Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3[4] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound and its contaminated materials.
1. Waste Segregation:
-
Crucial First Step: this compound is a halogenated organic compound. It must be segregated from non-halogenated chemical waste[5][6][7].
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste"[5][7]. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
2. Preparing the Waste for Collection:
-
Pure Compound/Residues: If disposing of the pure solid, ensure it is in a securely sealed primary container. This container should then be placed in the designated halogenated waste container.
-
Contaminated Labware:
-
Sharps: Contaminated needles, syringes, or broken glass should be placed in a designated sharps container for hazardous chemical waste.
-
Non-sharps: Contaminated vials, pipette tips, and other disposable labware should be collected in a separate, clearly labeled bag or container for "Halogenated Contaminated Debris" and then placed in the appropriate solid waste stream as per your institution's guidelines.
-
-
Solutions: If this compound is in a solvent, it must be disposed of in the "Halogenated Organic Liquid Waste" container. Note that mixing a halogenated compound with a non-halogenated solvent renders the entire mixture as halogenated waste[5].
3. Labeling and Storage:
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Do not use abbreviations[5].
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials, such as strong oxidizing agents[3].
4. Arranging for Disposal:
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.
-
Professional Disposal: The final disposal of halogenated organic waste is typically through high-temperature incineration at a licensed hazardous waste facility to prevent the formation of toxic byproducts like dioxins and furans[8].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. 1-Chloro-4-(4-methylphenyl)phthalazine | C15H11ClN2 | CID 6408759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. uakron.edu [uakron.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling 1-Chloro-4-methoxyphthalazine
This guide provides crucial safety, operational, and disposal protocols for handling 1-Chloro-4-methoxyphthalazine. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the safety recommendations provided are based on the hazard profiles of structurally similar compounds, such as 1-Chloro-4-methylphthalazine and 1-Chloro-4-(4-methylphenyl)phthalazine. These related compounds are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards.[3] A full-face shield should be worn over goggles when there is a higher risk of splashing.[3][4] Do not wear contact lenses when handling this chemical.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[3][4] Always inspect gloves for integrity before use and wash them before removal.[4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron is also recommended.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[3][5] |
Experimental Protocol: Safe Handling
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
-
Preparation and Engineering Controls :
-
Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[5]
-
Verify that all necessary PPE is available and in good condition.
-
-
Handling the Compound :
-
Spill Management :
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[7][8]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : As a halogenated organic compound, all waste containing this compound must be collected separately from non-halogenated waste.[7][9][10]
-
Waste Containers : Use clearly labeled, sealed containers for all hazardous waste. The label should include the words "Hazardous Waste" and the chemical name.[7][8]
-
Disposal Method : Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[4] Halogenated organic wastes are typically disposed of via incineration at a licensed hazardous waste facility.[9] Do not dispose of the chemical down the drain.[4][7]
Workflow for Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. 1-Chloro-4-(4-methylphenyl)phthalazine | C15H11ClN2 | CID 6408759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-4-methylphthalazine - Safety Data Sheet [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




